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  • Product: Methyl 3-(2-ethylpiperidin-1-yl)propanoate
  • CAS: 1094654-27-9

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profiling of Methyl 3-(2-ethylpiperidin-1-yl)propanoate in Organic Solvents

Executive Summary Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS 1094654-27-9)[1] is a highly functionalized tertiary amine and ester utilized as a critical synthetic intermediate in pharmaceutical development. Understa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS 1094654-27-9)[1] is a highly functionalized tertiary amine and ester utilized as a critical synthetic intermediate in pharmaceutical development. Understanding its thermodynamic solubility profile in various organic solvents is essential for optimizing reaction kinetics, liquid-liquid extractions, and chromatographic purifications. This technical guide provides an in-depth physicochemical analysis, predictive solubility modeling, and a self-validating empirical protocol for determining its absolute solubility limits.

Physicochemical Profiling & Solvation Logic

To accurately predict the solubility of a compound, one must first deconstruct its molecular architecture and the resulting intermolecular forces.

  • Molecular Identity : The compound has a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol [1].

  • Lipophilic Bulk : The molecule features a piperidine core substituted with an ethyl group, attached to a propanoate backbone. This extensive hydrocarbon framework imparts significant lipophilicity, driving strong London dispersion forces that facilitate solvation in non-polar and slightly polar organic solvents.

  • Hydrogen Bonding Potential : The compound completely lacks hydrogen bond donors (it contains no -OH or -NH groups). However, the ester carbonyl oxygen and the tertiary amine nitrogen act as potent hydrogen bond acceptors .

  • Causality of Solvation : Because the molecule cannot self-associate via intermolecular hydrogen bonding, its crystal lattice energy is inherently low (it typically exists as an oil or low-melting solid at standard conditions). This low thermodynamic barrier to solvation dictates that the compound will exhibit high to very high solubility across a broad spectrum of organic solvents, as the solvent-solute interactions easily overcome the weak solute-solute interactions.

Solvation solute Methyl 3-(2-ethylpiperidin- 1-yl)propanoate protic Polar Protic (MeOH, EtOH) solute->protic interacts aprotic Polar Aprotic (DCM, EtOAc) solute->aprotic interacts nonpolar Non-Polar (Hexane) solute->nonpolar interacts hbond H-Bond Acceptor High Solubility protic->hbond dipole Dipole-Dipole Miscible aprotic->dipole vdw London Dispersion Moderate Solubility nonpolar->vdw

Figure 1: Solvation mechanisms and predicted solubility outcomes across organic solvent classes.

Predicted Solubility Matrix in Organic Solvents

Based on the structural analysis, we can categorize the expected solubility behavior of Methyl 3-(2-ethylpiperidin-1-yl)propanoate into a predictive matrix.

Solvent ClassRepresentative SolventsPrimary Intermolecular InteractionsPredicted Solubility Range (25°C)
Polar Protic Methanol (MeOH), Ethanol (EtOH)H-bond acceptor (ester/amine), Dipole-dipole> 100 mg/mL (Highly Soluble)
Polar Aprotic Dichloromethane (DCM), Ethyl AcetateDipole-dipole, London dispersionMiscible / > 500 mg/mL
Non-Polar Hexane, Toluene, HeptaneLondon dispersion forces> 50 mg/mL (Soluble)

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, regulatory submissions and rigorous process chemistry require empirical thermodynamic solubility data. The following protocol is adapted from the [2] and [3], optimized specifically for organic solvents.

Why the Shake-Flask Method? Dynamic methods (like dissolution testing) measure kinetic solubility, which can be skewed by transient supersaturation[4]. The isothermal shake-flask method guarantees that the system reaches true thermodynamic equilibrium, where the chemical potential of the solid/oil phase perfectly equals that of the solute in the solvent[2].

Workflow step1 1. Solute & Solvent Prep (Thermal Equilibration) step2 2. Isothermal Agitation (Excess Solute Added) step1->step2 step3 3. Phase Separation (Centrifugation at 25°C) step2->step3 step4 4. Self-Validation (ΔC < 5% at 48h vs 72h) step3->step4 step5 5. GC-FID Quantification (Equilibrium Solubility) step4->step5

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Solvent Preparation & Thermal Equilibration

  • Action : Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial. Submerge the vial in a thermostated water bath set to 25.0 ± 0.1 °C for 30 minutes.

  • Causality : Solubility is exponentially dependent on temperature (governed by the van 't Hoff equation). Strict thermal control prevents supersaturation artifacts caused by temperature fluctuations[2]. Amber glass mitigates any potential photo-oxidation of the tertiary amine.

2. Solute Addition (Ensuring Excess Phase)

  • Action : Incrementally add Methyl 3-(2-ethylpiperidin-1-yl)propanoate to the solvent until a visible excess remains (either undissolved solid or a distinct immiscible liquid layer, if the compound behaves as an oil at room temperature).

  • Causality : Thermodynamic equilibrium cannot be reached without an excess phase. If all material dissolves, the resulting measurement is merely a concentration, not the saturation limit[2].

3. Isothermal Agitation & Kinetic Sampling

  • Action : Seal the vials securely with PTFE-lined caps to prevent solvent evaporation. Agitate at 150 RPM. Extract 0.5 mL aliquots at 24, 48, and 72 hours.

  • Causality : Mechanical agitation minimizes the diffusion layer thickness (Nernst-Brunner boundary layer) around the solute, accelerating the kinetic path to equilibrium[5].

4. Phase Separation

  • Action : Centrifuge the extracted aliquots at 10,000 × g for 15 minutes in a temperature-controlled centrifuge set exactly to 25.0 °C.

  • Causality : For organic solvents, centrifugation is vastly superior to filtration. Filtration can introduce critical errors via solvent evaporation (due to vacuum/pressure) or solute adsorption onto the filter membrane[6].

5. Analytical Quantification & Self-Validation

  • Action : Dilute the supernatant appropriately with the mobile phase and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) or HPLC-UV.

  • Self-Validating System : Compare the calculated concentrations of the 48-hour and 72-hour samples. If the variance is < 5%, the system has self-validated that kinetic dissolution has ceased and true thermodynamic equilibrium has been achieved[4]. If variance is > 5%, agitation must continue until stabilization occurs.

References

  • Title : <1236> Solubility Measurements. Source : United States Pharmacopeia (USP-NF). URL : [Link]

  • Title : Test No. 105: Water Solubility. Source : Organisation for Economic Co-operation and Development (OECD). URL : [Link]

Sources

Exploratory

Toxicity Profile, Hydrolytic Stability, and Handling Protocols for Methyl 3-(2-ethylpiperidin-1-yl)propanoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS No. 1094654-27-9) is a specialized β -amino ester utilized extensively as a building block in pharmaceutical synthesis and the development of biodegradabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS No. 1094654-27-9) is a specialized β -amino ester utilized extensively as a building block in pharmaceutical synthesis and the development of biodegradable polymers[1]. Structurally, it combines a lipophilic, basic piperidine ring with an electrophilic methyl ester. This dual reactivity profile makes it highly versatile but also introduces specific handling challenges and toxicological liabilities. This whitepaper synthesizes predictive toxicology, mechanistic degradation pathways, and self-validating laboratory protocols to guide researchers in the safe and effective handling of this compound.

Chemical Architecture & Mechanistic Toxicology

While exhaustive in vivo data for this specific CAS registry number is limited, the structural motifs of methyl 3-(2-ethylpiperidin-1-yl)propanoate allow for precise predictive toxicology based on well-documented pharmacophores.

Hydrolytic Liability & Metabolic Toxicity

The compound features a tertiary amine separated from an ester linkage by a two-carbon spacer—a classic β -amino ester motif. In aqueous or physiological environments, this motif is highly susceptible to hydrolysis. The deprotonated amine can locally alter the water structure or act as a general base, significantly accelerating the cleavage of the ester bond[2].

This autocatalytic hydrolysis yields 3-(2-ethylpiperidin-1-yl)propanoic acid and methanol. From a toxicological standpoint, the release of methanol introduces a secondary metabolic toxicity vector. In biological systems, methanol is oxidized by alcohol dehydrogenase to formaldehyde, and subsequently to formic acid, which can lead to localized cytotoxicity and metabolic acidosis at high local concentrations.

Systemic Toxicity: Cardiotoxicity & Neurotoxicity

Piperidine derivatives are frequently flagged during early-stage drug development for systemic toxicities. Due to their lipophilic and basic nature, these amines often act as cationic amphiphiles at physiological pH (7.4). This physicochemical profile is a known structural alert for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, which can lead to QT interval prolongation and severe cardiotoxicity[3]. Furthermore, the piperidine core can interact with nicotinic acetylcholine receptors, presenting potential neurotoxic effects if the compound crosses the blood-brain barrier.

Cytotoxicity and Apoptotic Pathways

At the cellular level, the accumulation of piperidine analogs can trigger programmed cell death. This cytotoxicity is typically mediated by mitochondrial stress. The accumulation of the basic amine in the acidic environment of organelles disrupts membrane potentials, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3 executioner cascades[4].

Apoptosis A Methyl 3-(2-ethylpiperidin-1-yl)propanoate B Intracellular Hydrolysis (Esterases/pH) A->B Cellular Uptake C Mitochondrial Stress (ROS Generation) B->C Metabolite Accumulation D Cytochrome c Release C->D Membrane Depolarization E Caspase-9 Activation D->E Apoptosome Formation F Caspase-3 Activation E->F Proteolytic Cleavage G Apoptosis (Cell Death) F->G Execution Phase

Fig 1. Proposed apoptotic signaling cascade induced by intracellular accumulation of piperidine derivatives.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical parameters of methyl 3-(2-ethylpiperidin-1-yl)propanoate is critical for predicting its pharmacokinetic behavior and establishing proper handling protocols.

Table 1: Physicochemical & Predictive Pharmacokinetic Properties

PropertyValueMechanistic Implication
Molecular Weight 199.29 g/mol Highly permeable across cell membranes; fully compliant with Lipinski's Rule of 5[1].
LogP (Estimated) ~2.5 - 3.0Sufficiently lipophilic for passive diffusion; high potential for off-target hERG channel binding[3].
pKa (Conjugate Acid) ~9.5 - 10.0Exists primarily as a protonated cation at physiological pH (7.4), acting as a cationic amphiphile.
Hydrolytic Liability HighSusceptible to both carboxylesterase activity in vivo and base-catalyzed autocatalytic hydrolysis in vitro[2].

Self-Validating Experimental Protocols: Cytotoxicity Screening

When evaluating the in vitro cytotoxicity of methyl 3-(2-ethylpiperidin-1-yl)propanoate, standard MTT assays can yield confounded results. MTT relies on mitochondrial reductases, which are directly impaired by the mitochondrial stress induced by piperidines[4]. Therefore, the Sulforhodamine B (SRB) assay is the gold standard, as it measures total cellular protein mass independently of mitochondrial metabolism.

To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating rigorous QA/QC checks to prevent data artifacts caused by the compound's hydrolytic instability.

Step-by-Step SRB Cytotoxicity Protocol
  • QA/QC Validation (Critical Step): Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Immediately perform LC-MS analysis to confirm the intact mass (m/z [M+H]+ = 200.16) and the absence of the hydrolyzed acid byproduct.

    • Causality: β -amino esters degrade rapidly in the presence of trace water. Dosing cells with a pre-hydrolyzed sample will yield false toxicity data, as the acid metabolite often exhibits a vastly different permeability and toxicity profile[2].

  • Cell Seeding: Seed target cells (e.g., HEK293 or primary cardiomyocytes) at 5,000 cells/well in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adherence.

  • Dosing & Controls: Prepare serial dilutions (0.1 μM to 100 μM) in culture media immediately before dosing. Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 1 μM) to validate the assay's dynamic range and sensitivity. Incubate for 72 hours.

  • Fixation: Add 50 μL of cold 10% Trichloroacetic acid (TCA) directly to the media in each well. Incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins, firmly cross-linking and adhering the cells to the plate bottom. This prevents cell loss during subsequent rigorous wash steps.

  • Staining: Wash the plate 4 times with deionized water and air dry. Add 50 μL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.

    • Causality: The mildly acidic condition ensures the basic amino acid residues of cellular proteins are fully protonated, allowing the anionic SRB dye to bind via strong electrostatic interactions.

  • Washing: Wash the plate 4 times with 1% acetic acid and air dry.

    • Causality: Acetic acid removes unbound dye without disrupting the electrostatic protein-dye complexes, which would otherwise dissolve in neutral or basic washes.

  • Solubilization & Readout: Add 100 μL of 10 mM unbuffered Tris base (pH ~10.5) to each well. Shake for 10 minutes to solubilize the bound dye. Read absorbance at 515 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[4].

Workflow S1 Compound Prep (Anhydrous DMSO) S2 LC-MS Validation (Confirm Intact Ester) S1->S2 QA/QC Check S3 Cell Dosing (Serial Dilution) S2->S3 >95% Purity S4 TCA Fixation & SRB Staining S3->S4 72h Incubation S5 Absorbance Read (515 nm) S4->S5 Dye Solubilization S6 IC50 Calculation S5->S6 Data Regression

Fig 2. Self-validating in vitro cytotoxicity screening workflow for hydrolytically sensitive esters.

Laboratory Handling & Storage Directives

Due to its specific chemical liabilities, methyl 3-(2-ethylpiperidin-1-yl)propanoate requires stringent handling protocols to maintain structural integrity and ensure operator safety[1].

  • Storage Conditions: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture will initiate autocatalytic hydrolysis, degrading the ester into the corresponding acid and methanol[2].

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves, safety goggles, and a lab coat. All handling of the neat compound should be conducted within a Class II chemical fume hood. The tertiary amine moiety can impart volatility and cause mucosal irritation upon inhalation.

  • Spill Management: In the event of a spill, do not use basic neutralizers. Instead, treat the spill with a weak acid solution (e.g., 5% citric acid).

    • Causality: The acid protonates the piperidine nitrogen, converting the volatile free base into a non-volatile, water-soluble ammonium salt, which can then be safely wiped up and disposed of as hazardous chemical waste.

References

  • ChemScene. "1094654-27-9 | Methyl 3-(2-ethylpiperidin-1-yl)propanoate". ChemScene Catalog. 1

  • BenchChem. "A Comparative Safety Analysis of Piperidine Analogs for Drug Development". BenchChem Technical Guides. 4

  • MDPI. "Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives". MDPI. 3

  • ACS Publications. "Elucidating the Effect of Amine Charge State on Poly( β -amino ester) Degradation Using Permanently Charged Analogs". ACS Macro Letters. 2

Sources

Foundational

The Pharmacokinetic Profile of Methyl 3-(2-ethylpiperidin-1-yl)propanoate Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Growing Importance of Piperidine Scaffolds in Modern Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Importance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Its saturated, six-membered heterocyclic structure can improve metabolic stability, enhance solubility, and facilitate transport across biological membranes.[1][3] Methyl 3-(2-ethylpiperidin-1-yl)propanoate and its derivatives represent a class of compounds with significant therapeutic potential, leveraging the advantageous properties of the piperidine scaffold. This technical guide provides a comprehensive overview of the anticipated pharmacokinetic characteristics of these derivatives and outlines a strategic approach for their preclinical evaluation. As direct pharmacokinetic data for this specific series of compounds is not extensively available in the public domain, this document will synthesize established principles of piperidine pharmacology and contemporary bioanalytical techniques to provide a predictive framework for researchers.

Anticipated Pharmacokinetic Profile: A Four-Part Journey

The journey of a drug through the body is traditionally described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is critical for optimizing drug efficacy and safety.

Absorption: Crossing the Biological Barriers

For oral administration, the absorption of methyl 3-(2-ethylpiperidin-1-yl)propanoate derivatives will be governed by their physicochemical properties, such as lipophilicity, solubility, and pKa. The presence of the piperidine ring is generally associated with enhanced bioavailability.[4]

  • In Silico Prediction: Initial assessment of absorption potential can be performed using computational models. Software like SwissADME and pkCSM can predict parameters such as intestinal absorption, Caco-2 permeability, and compliance with Lipinski's rule of five.[5][6]

  • In Vitro Evaluation: The Caco-2 cell permeability assay is a standard in vitro model to predict human intestinal absorption.[6] This assay measures the rate of transport of a compound across a monolayer of human intestinal epithelial cells.

Distribution: Reaching the Target

Following absorption, the compound will distribute throughout the body. Key factors influencing distribution include plasma protein binding, tissue permeability, and the ability to cross the blood-brain barrier. The lipophilicity imparted by the ethyl and methyl propanoate groups will likely influence the volume of distribution.

  • Plasma Protein Binding: The extent of binding to plasma proteins, primarily albumin, can be determined using techniques like equilibrium dialysis or ultrafiltration. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

  • Tissue Distribution: In vivo studies in rodent models are essential to understand the tissue distribution profile.[7] Following administration, tissue homogenates can be analyzed to quantify the concentration of the parent compound and its metabolites in key organs such as the liver, kidneys, and brain.

Metabolism: The Biotransformation Cascade

The piperidine ring and the ester group of methyl 3-(2-ethylpiperidin-1-yl)propanoate are susceptible to metabolic transformations, primarily in the liver by cytochrome P450 (CYP) enzymes.[8]

  • Predicted Metabolic Pathways:

    • Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation at various positions.[8] This can lead to the formation of hydroxylated metabolites, ketones, or ring-opened products.[9] The ethyl group on the piperidine ring may also be a site for hydroxylation.

    • Ester Hydrolysis: The methyl propanoate group is likely to be hydrolyzed by esterases to the corresponding carboxylic acid. This is a common metabolic pathway for ester-containing drugs.

    • N-dealkylation: While less likely with a propanoate substituent, N-dealkylation is a known metabolic pathway for some piperidine-containing compounds.

  • In Vitro Metabolism Studies:

    • Liver Microsomes: Incubating the compound with human and rodent liver microsomes in the presence of NADPH is a standard method to identify potential metabolites and assess metabolic stability.[10]

    • Hepatocytes: Using cultured hepatocytes from different species can provide a more complete picture of metabolism, including both Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions.[9]

The following diagram illustrates a hypothetical metabolic pathway for methyl 3-(2-ethylpiperidin-1-yl)propanoate:

Parent Methyl 3-(2-ethylpiperidin-1-yl)propanoate Metabolite1 Hydroxylated Piperidine Ring Metabolite Parent->Metabolite1 CYP450 Oxidation Metabolite2 Carboxylic Acid Metabolite (from Ester Hydrolysis) Parent->Metabolite2 Esterase Hydrolysis Metabolite3 Ring-Opened Metabolite Metabolite1->Metabolite3 Further Oxidation

Caption: Hypothetical metabolic pathway of methyl 3-(2-ethylpiperidin-1-yl)propanoate.

Excretion: The Final Exit

The parent compound and its metabolites are ultimately eliminated from the body. The primary routes of excretion are expected to be renal (urine) and fecal.[9]

  • In Vivo Excretion Studies: In rodent models, urine and feces are collected over a defined period after drug administration. Analysis of these samples provides information on the major routes and rates of excretion.

Experimental Protocols for Pharmacokinetic Evaluation

A robust pharmacokinetic evaluation requires a combination of in vitro and in vivo studies.

In Vitro Assays
AssayPurposeMethodology
Metabolic Stability To determine the rate of metabolism.Incubate the compound with liver microsomes or hepatocytes and measure the disappearance of the parent compound over time using LC-MS/MS.[10]
Metabolite Identification To identify the major metabolites.Incubate the compound with hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry.[9]
CYP450 Inhibition To assess the potential for drug-drug interactions.Use commercially available kits with fluorescent or luminescent probes for major CYP isoforms (e.g., CYP3A4, CYP2D6).
Plasma Protein Binding To determine the fraction of drug bound to plasma proteins.Use equilibrium dialysis or rapid equilibrium dialysis (RED) devices.
In Vivo Pharmacokinetic Study Workflow

The following workflow outlines a typical in vivo pharmacokinetic study in rodents:

cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Sample Analysis cluster_3 Data Analysis A Compound Formulation B Animal Acclimatization A->B C Dosing (e.g., IV, PO) D Blood Sample Collection (Serial) C->D E Urine/Feces Collection C->E F Plasma Preparation D->F G Bioanalytical Method (LC-MS/MS) F->G H Quantification of Parent & Metabolites G->H I Pharmacokinetic Modeling H->I J Calculation of Parameters (t1/2, Cmax, AUC) I->J K Reporting J->K

Caption: A typical workflow for an in vivo pharmacokinetic study.

Bioanalytical Methodology: The Cornerstone of Accurate Measurement

Accurate quantification of the parent drug and its metabolites in biological matrices is fundamental to any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]

Key Steps in Bioanalytical Method Development and Validation
  • Sample Preparation: The goal is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[7]

    • Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.[11]

    • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.

  • Chromatographic Separation: A suitable HPLC or UPLC column is chosen to separate the analyte from endogenous matrix components and any metabolites.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[13] Validation parameters include:

    • Selectivity and Specificity

    • Accuracy and Precision

    • Calibration Curve and Linearity

    • Lower Limit of Quantification (LLOQ)

    • Matrix Effect

    • Stability (freeze-thaw, bench-top, long-term)

Conclusion: A Roadmap for Advancing Piperidine-Based Therapeutics

While specific pharmacokinetic data for methyl 3-(2-ethylpiperidin-1-yl)propanoate derivatives are not yet widely published, this guide provides a robust framework for their systematic evaluation. By leveraging in silico predictions, established in vitro assays, and well-designed in vivo studies, researchers can efficiently characterize the ADME properties of this promising class of compounds. A thorough understanding of their pharmacokinetic profile is paramount for successful preclinical and clinical development, ultimately paving the way for novel therapeutics with improved efficacy and safety profiles.

References

  • Bhadoriya, K. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Scott, G. K., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. [Link]

  • Bissenbay, D., et al. (2023). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Nagao, M., et al. (1990). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

  • Duangjai, A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]

  • Wang, Y., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. WHO. [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Ethylpiperidine. NIST WebBook. [Link]

  • Talluri, M. V., et al. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. GSC Biological and Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]

  • Carlier, J., et al. (2016). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. ResearchGate. [Link]

  • Cho, S., & Yoon, Y.-R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]

  • Putri, K. S. S., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science. [Link]

  • GSRS. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE, (R)-. gsrs.ncats.nih.gov. [Link]

  • Iowa Research Online. (n.d.). Target-mediated drug disposition (TMDD) in pharmacokinetics and pharmacodynamics (PK/PD) of large-molecule and. Iowa Research Online. [Link]

  • European Medicines Agency. (2006). Role of pharmacokinetics in the development of medicinal products in the paediatric population - Scientific guideline. European Medicines Agency. [Link]

  • Stonik, V. A., & Fedorov, S. N. (2020). Pharmacokinetics of Marine-Derived Drugs. MDPI. [Link]

  • GSRS. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. gsrs.ncats.nih.gov. [Link]

  • Redka, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

  • PubChemLite. (n.d.). 2-ethylpiperidine (C7H15N). PubChemLite. [Link]

  • Inxight Drugs. (n.d.). Methyl 2-methyl-3-(piperidin-1-yl)propanoate. Inxight Drugs. [Link]

Sources

Protocols & Analytical Methods

Method

purification methods for methyl 3-(2-ethylpiperidin-1-yl)propanoate intermediate

An In-Depth Technical Guide to the Purification of Methyl 3-(2-ethylpiperidin-1-yl)propanoate Introduction: The Critical Role of Purity for a Key Synthetic Intermediate Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS No....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS No. 1094654-27-9) is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The piperidine scaffold is a fundamental structural motif in a vast array of pharmaceuticals.[3] The successful development of active pharmaceutical ingredients (APIs) hinges on the precise control of molecular architecture and, critically, the purity of all preceding intermediates. The presence of impurities, even in minute quantities, can drastically alter the efficacy, safety, and regulatory approval prospects of a final drug product.[4][5]

This technical guide provides a comprehensive overview of robust purification methodologies for methyl 3-(2-ethylpiperidin-1-yl)propanoate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern the selection and optimization of each technique.

Anticipating the Challenge: A Profile of Potential Impurities

An effective purification strategy begins with a thorough understanding of the potential impurities.[3] The most common synthetic route to methyl 3-(2-ethylpiperidin-1-yl)propanoate is the Michael addition of 2-ethylpiperidine to methyl acrylate.

Based on this synthesis, the crude product mixture may contain:

  • Unreacted Starting Materials:

    • 2-Ethylpiperidine (basic)

    • Methyl acrylate (neutral, volatile, and prone to polymerization)

  • Byproducts:

    • Poly(methyl acrylate): A viscous, non-volatile polymer formed from the self-reaction of the Michael acceptor.

    • Dialkylation products: Formation of a secondary amine byproduct.

  • Reagent-Related Impurities:

    • Catalysts (if used).

    • Residual solvents from the reaction or initial workup.[3]

  • Degradation Products:

    • Oxidation Products: Piperidine derivatives can be susceptible to air oxidation, often leading to discoloration.[3]

    • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to acidic or basic aqueous conditions for extended periods.

Strategic Purification Workflow: A Multi-Step Approach

A single purification technique is often insufficient to achieve the high purity (>98%) required for pharmaceutical development. A logical, multi-step workflow is essential. The selection of methods depends on the physicochemical properties of the target compound and the nature of the impurities.[6]

G cluster_0 Post-Synthesis Workup cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Purity Verification cluster_4 Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Removes neutral & acidic impurities Distillation Vacuum Distillation Extraction->Distillation For thermally stable liquids Chromatography Flash Column Chromatography Extraction->Chromatography For high polarity or non-volatile impurities Analysis Purity & Identity Confirmation (GC-MS, HPLC, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Purified Intermediate (>98% Purity) Analysis->PureProduct

Caption: A decision-making workflow for purifying the target intermediate.

Part 1: Bulk Purification Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

Principle: This technique is highly effective for separating basic compounds like piperidine derivatives from neutral or acidic impurities.[6][7] The basic nitrogen of the piperidine ring is protonated by an aqueous acid, rendering the molecule water-soluble. Neutral impurities (e.g., methyl acrylate polymer) and acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free base, which can be extracted back into an organic solvent.

G Start Crude Product in Organic Solvent (e.g., EtOAc) AddAcid Add 1M HCl (aq) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities (Discard) Separate1->Organic1 top Aqueous1 Aqueous Layer: Protonated Product Separate1->Aqueous1 bottom AddBase Add 2M NaOH (aq) until pH > 10 Aqueous1->AddBase Extract Extract with EtOAc (3x) AddBase->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Discard) Separate2->Aqueous2 bottom Organic2 Combined Organic Layers: Contains Free Base Product Separate2->Organic2 top Dry Dry (Na₂SO₄), Filter, & Concentrate Organic2->Dry Result Partially Purified Product Dry->Result

Caption: Workflow for purification via Acid-Base Extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.[7]

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to fully separate.[7]

  • Phase Separation: Drain the lower aqueous layer containing the protonated product into a clean Erlenmeyer flask. The upper organic layer, containing neutral and acidic impurities, can be discarded.

  • Liberation of Free Base: Cool the acidic aqueous extract in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10.

  • Final Extraction: Return the basified aqueous solution to the separatory funnel. Extract the liberated product with three portions of fresh ethyl acetate.[7]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.[7]

Protocol 2: Vacuum Distillation for Thermally Stable Liquids

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[3] For compounds with high boiling points, applying a vacuum lowers the boiling point, preventing thermal degradation. This method is excellent for removing non-volatile impurities (e.g., polymers, salts) and potentially unreacted 2-ethylpiperidine if the boiling points are sufficiently different.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller quantities.

  • Charging the Flask: Charge the distillation flask with the crude product obtained from the acid-base extraction. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum from a vacuum pump, ensuring the system is sealed. A typical pressure for this type of molecule would be in the range of 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions in separate receiving flasks. The first fraction will likely contain any lower-boiling point impurities. The main fraction should be collected at a stable temperature and pressure.

  • Completion: Stop the distillation when the temperature drops or when only a small, non-volatile residue remains in the distillation flask. Release the vacuum before turning off the heat.

Protocol 3: Flash Column Chromatography for High-Purity Isolation

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] For basic piperidine derivatives, peak tailing is a common issue on acidic silica gel.[6] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[3]

Data Presentation: Troubleshooting Chromatography

IssueProbable CauseRecommended Solution
Peak Tailing Strong interaction between the basic amine and acidic silanol groups on silica.[6]Add 0.5-1% triethylamine to the eluent to neutralize active sites.[3]
Poor Separation Inappropriate solvent polarity.Optimize eluent system using TLC. Aim for a target compound Rf of ~0.3.[3]
Product Stuck on Column Compound is too polar for the selected eluent.Gradually increase the eluent polarity (e.g., increase methanol percentage).

Experimental Protocol:

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add ~1% triethylamine to the developing solvent. The optimal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column, ensuring a level and compact bed. Equilibrate the column by running several column volumes of the initial mobile phase through it.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column bed.

  • Elution and Fraction Collection: Begin elution with the mobile phase. If a gradient is needed, gradually increase the polarity. Collect fractions of a suitable volume.[3]

  • Fraction Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, high-purity product.[3]

Part 2: Purity Assessment Protocols

After purification, the identity and purity of the final product must be rigorously confirmed.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a heated column, and MS provides mass information for identification. This is an excellent method for assessing purity and identifying any remaining volatile impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • GC Method: Use a standard capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Analysis: Set the mass spectrometer to scan a range of m/z 40-500.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The area percentage of the main peak corresponds to the purity. The mass spectrum of the main peak should be consistent with the molecular weight of methyl 3-(2-ethylpiperidin-1-yl)propanoate (199.29 g/mol ).[1]

Protocol 5: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique for separating and quantifying components in a mixture.[4] Since the target compound lacks a strong UV chromophore, derivatization or a universal detector may be required.[4] For basic compounds, adding an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the analyte is consistently protonated.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Data Analysis: Analyze the chromatogram to determine the area percentage of the main peak, which represents the purity of the sample.

Protocol 6: Quantitative NMR (qNMR) for Absolute Purity

Principle: qNMR is a primary analytical method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons generating that signal.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the purified product into a clean vial. Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial.[4]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all protons for accurate integration.

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons for each signal.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

Sources

Application

Application Note: Methyl 3-(2-ethylpiperidin-1-yl)propanoate in Medicinal Chemistry

Executive Summary Methyl 3-(2-ethylpiperidin-1-yl)propanoate is a highly versatile, commercially available building block utilized extensively in medicinal chemistry and modern drug discovery[1]. Piperidine rings are pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-ethylpiperidin-1-yl)propanoate is a highly versatile, commercially available building block utilized extensively in medicinal chemistry and modern drug discovery[1]. Piperidine rings are privileged scaffolds found in numerous FDA-approved therapeutics. The strategic incorporation of a 2-ethyl substituent introduces both a chiral center and specific steric bulk, which are critical for probing hydrophobic pockets and optimizing structure-activity relationships (SAR) during lead optimization. This application note details the physicochemical profile, synthetic methodology via aza-Michael addition, and downstream functionalization protocols for this critical intermediate.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of methyl 3-(2-ethylpiperidin-1-yl)propanoate is essential for safe handling, purification, and downstream assay development[1][2].

PropertyValue
Chemical Name Methyl 3-(2-ethylpiperidin-1-yl)propanoate
CAS Number 1094654-27-9
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
SMILES String CCC1CCCCN1CCC(=O)OC
Purity (Commercial) ≥95%
Storage Conditions Room temperature (Continental US)

Table 1: Physicochemical properties of Methyl 3-(2-ethylpiperidin-1-yl)propanoate.

Rationale & Mechanistic Insights

The Aza-Michael Addition

The synthesis of methyl 3-(2-ethylpiperidin-1-yl)propanoate relies on the aza-Michael addition between 2-ethylpiperidine (the Michael donor) and methyl acrylate (the Michael acceptor)[3][4].

Causality in Experimental Design: Unlike primary amines, which can undergo double addition to form unwanted bis-adducts, secondary amines like 2-ethylpiperidine selectively form the mono-adduct[3][5]. Computational and kinetic studies reveal that the reaction proceeds via a 1,2-addition mechanism[6]. The secondary amine attacks the β -carbon of the acrylate, forming a pseudoequilibrated zwitterionic intermediate. This is followed by a rate-controlling, amine-assisted proton transfer to yield the final β -amino ester[6][7].

Because the 2-ethyl group is adjacent to the nucleophilic nitrogen ( α -branching), it introduces steric hindrance. While unhindered piperidines react with methyl acrylate in minutes under neat conditions[4][8], the 2-ethyl substitution slows the proton transfer step. To overcome this, polar protic solvents (like methanol or water) or mild heating are employed to stabilize the zwitterionic intermediate and facilitate proton shuttling[6].

Mechanism A 2-Ethylpiperidine (Michael Donor) C Zwitterionic Intermediate A->C B Methyl Acrylate (Michael Acceptor) B->C D Proton Transfer (Rate-Limiting) C->D E Methyl 3-(2-ethylpiperidin-1-yl)propanoate D->E

Figure 1: Mechanistic pathway of the aza-Michael addition forming the target scaffold.

Kinetic Benchmarking

To contextualize the reaction conditions, Table 2 summarizes the quantitative kinetic data for the aza-Michael addition of piperidine derivatives to methyl acrylate under various conditions[4][8].

Reaction ConditionCatalyst / AdditiveReaction TimeYield (%)Notes
Neat (Solvent-Free)None15 - 60 min85 - 93%Highly atom-economical[9].
Aqueous + UltrasoundNone5 min98%Water facilitates proton transfer.
Ionic Liquid[bmim][OH]15 min99%IL acts as solvent and base[4].
Hydrothermal CarbonHCC5 min78 - 90%Reusable solid catalyst[8].

Table 2: Comparative kinetic data for piperidine aza-Michael additions.

Experimental Protocols

Synthesis of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

This self-validating protocol utilizes a methanolic system to maximize atom economy while ensuring complete conversion despite the steric hindrance of the 2-ethyl group.

Materials:

  • 2-Ethylpiperidine (1.0 equiv, limiting reagent)

  • Methyl acrylate (1.2 equiv, slight excess to drive conversion)

  • Methanol (1-2 volumes as a proton shuttle)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 2-ethylpiperidine (10 mmol).

  • Addition: Place the flask in a room-temperature water bath (to control any mild exotherm). Dropwise, add methyl acrylate (12 mmol) over 5 minutes. Causality: Dropwise addition prevents localized heating, which could trigger the unwanted polymerization of methyl acrylate[5].

  • Reaction: Add 10 mL of Methanol and stir at room temperature for 12 hours. Causality: The protic solvent accelerates the rate-limiting proton transfer, allowing the sterically hindered amine to react fully without requiring high heat[6].

  • Monitoring: Track the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain) or LC-MS until the secondary amine is consumed.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove unreacted methyl acrylate (boiling point ~80 °C) and methanol.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from Hexanes to EtOAc) to afford the pure β -amino ester.

Downstream Functionalization: Saponification to Carboxylic Acid

The methyl ester serves as a protecting group and a synthetic handle. Saponification yields the free carboxylic acid, a prerequisite for amide coupling in peptidomimetic synthesis.

Step-by-Step Procedure:

  • Dissolve methyl 3-(2-ethylpiperidin-1-yl)propanoate (5 mmol) in a 3:1 mixture of THF:H2O (20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 15 mmol, 3.0 equiv). Causality: LiOH is preferred over NaOH/KOH as it is milder and highly soluble in aqueous THF, preventing side reactions and ester cleavage artifacts.

  • Stir at room temperature for 4-6 hours until LC-MS indicates complete disappearance of the ester mass.

  • Carefully acidify the mixture to pH ~6 using 1M HCl. Caution: The product contains a basic piperidine nitrogen; over-acidification will result in the highly water-soluble hydrochloride salt, trapping your product in the aqueous layer and complicating extraction.

  • Extract with EtOAc (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate to yield 3-(2-ethylpiperidin-1-yl)propanoic acid.

Workflow Core Methyl 3-(2-ethylpiperidin-1-yl)propanoate Acid Saponification (LiOH/H2O) Yields Carboxylic Acid Core->Acid Alcohol Reduction (LiAlH4) Yields Amino Alcohol Core->Alcohol Amide Amide Coupling (HATU/DIPEA) Yields Peptidomimetics Acid->Amide

Figure 2: Downstream synthetic applications of the piperidine propanoate scaffold.

Safety and Handling

Compounds containing the piperidine moiety and acrylate derivatives must be handled with appropriate PPE. Methyl 3-(2-ethylpiperidin-1-yl)propanoate is classified under Hazardous Materials (HazMat) protocols for shipping, often falling under Class 6.1 (Toxic) or Class 9 (Miscellaneous Dangerous Goods) depending on the exact formulation and quantity[1]. All aza-Michael additions involving volatile acrylates should be conducted in a well-ventilated fume hood to prevent inhalation exposure.

References

  • 1094654-27-9 | Methyl 3-(2-ethylpiperidin-1-yl)
  • Other | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives Hu
  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks - ResearchGate ResearchG
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents | The Journal of Organic Chemistry ACS Public
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents - PubMed N
  • Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction - MDPI MDPI
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - PMC N
  • Comparative study of the reaction of piperidine and methyl acrylate...
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions - DORAS DCU DORAS
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches - MDPI MDPI

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing sterically hindered β -amino esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing sterically hindered β -amino esters. The synthesis of methyl 3-(2-ethylpiperidin-1-yl)propanoate via the aza-Michael addition of 2-ethylpiperidine to methyl acrylate presents a classic intersection of kinetic and thermodynamic bottlenecks.

This guide is designed to help researchers diagnose low conversion rates, understand the underlying mechanistic causality, and implement self-validating experimental protocols to achieve quantitative yields.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the root cause of your low conversion rates.

DiagnosticWorkflow Start Low Conversion of 2-Ethylpiperidine? CheckViscosity Is the reaction mixture viscous or polymeric? Start->CheckViscosity ViscousYes Polymerization of Methyl Acrylate CheckViscosity->ViscousYes Yes ViscousNo Check Reaction Temp CheckViscosity->ViscousNo No Action1 Add MEHQ Inhibitor Lower Temp to 40°C ViscousYes->Action1 SolventCheck Check Solvent System ViscousNo->SolventCheck TempHigh Temp > 60°C? Retro-Michael Favored Action2 Use Excess Acrylate (2.0 - 3.0 eq) TempHigh->Action2 TempLow Temp < 40°C? Kinetic Stalling Action3 Add Lewis Acid or Switch to Neat/IL TempLow->Action3 Aprotic Aprotic Solvent (THF, Toluene) SolventCheck->Aprotic Yes ProticNeat Protic / Neat / IL (Optimal) SolventCheck->ProticNeat No Aprotic->Action3 ProticNeat->TempHigh ProticNeat->TempLow

Figure 1: Diagnostic workflow for troubleshooting hindered aza-Michael additions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at 30-40% conversion despite extending the reaction time to 48 hours?

Causality & Mechanism: Your reaction is likely suffering from a combination of severe steric hindrance and thermodynamic equilibrium limitations. The 2-ethyl group on the piperidine ring creates significant A(1,3) allylic strain-like steric clashes when the nitrogen lone pair attempts to attack the β -carbon of methyl acrylate along the Bürgi-Dunitz trajectory. Bulky secondary amines exhibit drastically reduced nucleophilicity compared to primary or unhindered cyclic amines[1]. Furthermore, the aza-Michael addition is reversible. As the product accumulates, the rate of the reverse reaction (retro-Michael) increases until equilibrium is reached. Solution: Time alone will not overcome thermodynamic equilibrium. You must push the equilibrium forward by applying Le Chatelier's principle. Use a significant excess of the Michael acceptor (2.0 to 3.0 equivalents of methyl acrylate) and run the reaction under solvent-free (neat) conditions to maximize reactant concentration[2].

Q2: To overcome the kinetic barrier, I increased the temperature to 80 °C. The yield dropped, and the mixture became highly viscous. What happened?

Causality & Mechanism: Two detrimental side reactions dominate at elevated temperatures. First, methyl acrylate is highly susceptible to spontaneous radical polymerization when heated, which explains the high viscosity. This consumes your reagent and traps your amine in a polymer matrix. Second, the aza-Michael addition is an exothermic process. According to thermodynamics, heating the system shifts the equilibrium back toward the starting materials. Prolonged heating (e.g., >85 °C) actively drives the retro-Michael cleavage of secondary amine adducts[1]. Solution: Never exceed 50–60 °C for this specific reaction. If mild heating is required, ensure the methyl acrylate contains a radical inhibitor such as MEHQ (hydroquinone monomethyl ether). To lower the activation energy without heat, employ a Lewis acid catalyst or a hydrogen-bonding medium.

Q3: What is the optimal solvent and catalyst system for this specific hindered addition?

Causality & Mechanism: Aprotic solvents like THF or toluene fail to stabilize the zwitterionic enolate-like transition state, leading to sluggish kinetics. Conversely, protic environments or Ionic Liquids (ILs) provide crucial hydrogen bonding to the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β -carbon. Basic ionic liquids like [bmim][OH] or DABCO-based systems have been shown to drive aza-Michael additions of hindered piperidines to completion in minutes under solvent-free conditions[3]. Alternatively, silica-supported Lewis acids (e.g., Silica-AlCl₃) are highly effective, easily removable, and operate perfectly under solvent-free conditions at room temperature[4].

Part 3: Mechanistic Pathway & Data Presentation

To fully grasp the intervention strategies, it is critical to visualize the transition state and the competing pathways.

ReactionMechanism Amine 2-Ethylpiperidine (Hindered Nucleophile) Intermediate Zwitterionic Enolate Transition State Amine->Intermediate Acceptor Methyl Acrylate (Michael Acceptor) Catalyst Activation via H-Bonding or Lewis Acid Acceptor->Catalyst Catalyst->Intermediate Product Methyl 3-(2-ethylpiperidin-1-yl)propanoate (Target Adduct) Intermediate->Product Proton Transfer Retro Retro-Michael (Driven by T > 60°C) Product->Retro Heat Retro->Amine Retro->Acceptor

Figure 2: Mechanistic pathway of the aza-Michael addition highlighting the retro-Michael vulnerability.

Quantitative Condition Benchmarking

The following table summarizes the expected outcomes based on various experimental conditions, demonstrating the necessity of our optimized protocol.

Reaction ConditionTemp (°C)Time (h)Conversion (%)Primary Issue / Observation
1.0 eq MA, THF solvent2548< 20%Kinetic stalling due to steric hindrance.
1.0 eq MA, Toluene8024~ 30%Retro-Michael favored; MA loss via polymerization.
1.5 eq MA, Solvent-free6024~ 60%Moderate conversion; slight viscosity increase.
2.0 eq MA, Silica-AlCl₃ 25 4 > 95% Optimal; Lewis acid activates acceptor[4].
2.0 eq MA, [bmim][OH] IL 25 0.5 > 98% Optimal; IL stabilizes transition state[3].

(Note: MA = Methyl Acrylate. Yields are based on GC-FID monitoring of the amine consumption).

Part 4: Optimized Experimental Protocol

This protocol utilizes a self-validating, solvent-free approach with a heterogeneous Lewis acid catalyst (Silica-supported AlCl₃) to overcome steric hindrance while preventing polymerization.

Materials Required:

  • 2-Ethylpiperidine (1.0 equivalent, strictly dried over molecular sieves)

  • Methyl acrylate (2.0 equivalents, containing 10-50 ppm MEHQ inhibitor)

  • Silica-supported AlCl₃ catalyst (10 mol% relative to amine)[4]

  • Dichloromethane (DCM) for workup

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: While aza-Michael reactions are generally moisture-tolerant, water can act as a competing nucleophile, leading to the hydrolysis of methyl acrylate or the formation of β -hydroxy esters.

  • Reagent Addition: Add 2-ethylpiperidine (10.0 mmol) to the flask. Add the Silica-supported AlCl₃ catalyst (1.0 mmol, 10 mol%).

  • Acceptor Addition: Dropwise, add methyl acrylate (20.0 mmol, 2.0 eq) over 5 minutes at room temperature (25 °C). Causality: The excess acrylate shifts the thermodynamic equilibrium toward the product, compensating for the steric bulk of the 2-ethyl group.

  • Reaction Execution: Stir the neat (solvent-free) mixture vigorously at 25 °C. Do not apply external heat. The reaction relies on the high localized concentration and Lewis acid activation to overcome the kinetic barrier[4].

  • Self-Validation (Monitoring): After 2 hours, take a 10 µL aliquot, dilute in DCM, and analyze via TLC (Hexanes/EtOAc 7:3, visualized with Ninhydrin stain) or GC-MS. The secondary amine spot should be completely consumed. If unreacted amine remains, stir for an additional 2 hours.

  • Workup & Purification: Once conversion is >95%, dilute the mixture with 20 mL of DCM. Filter the suspension through a short pad of Celite to remove the heterogeneous Silica-AlCl₃ catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator). The excess methyl acrylate (b.p. 80 °C) will co-evaporate with the DCM, leaving the crude methyl 3-(2-ethylpiperidin-1-yl)propanoate.

  • Final Polish: For ultra-high purity, perform a Kugelrohr distillation or pass through a short plug of basic alumina to remove any trace polymeric impurities.

References

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media N
  • DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions The Journal of Organic Chemistry (ACS)
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches MDPI
  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride Taylor & Francis

Sources

Optimization

preventing degradation of methyl 3-(2-ethylpiperidin-1-yl)propanoate during storage

Technical Support Center: Preventing Degradation of Methyl 3-(2-ethylpiperidin-1-yl)propanoate Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the stability of your ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the stability of your active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Methyl 3-(2-ethylpiperidin-1-yl)propanoate is a β -amino ester containing a tertiary amine. This bifunctional nature creates a highly reactive microenvironment, making it uniquely susceptible to specific degradation pathways under standard storage conditions.

This guide provides a deep dive into the mechanistic causes of its degradation, troubleshooting FAQs, and field-validated protocols to ensure long-term structural integrity.

Mechanistic Overview of Degradation

The inherent instability of methyl 3-(2-ethylpiperidin-1-yl)propanoate arises directly from the interplay between its ester and amine functional groups.

Degradation Main Methyl 3-(2-ethylpiperidin-1-yl)propanoate (Intact β-Amino Ester) Hydrolysis Hydrolysis (+H2O) Main->Hydrolysis Moisture / Auto-catalysis Oxidation Oxidation (+O2) Main->Oxidation Atmospheric O2 / Light Retro Retro-Michael (Thermal Stress) Main->Retro Heat Prod1 3-(2-ethylpiperidin-1-yl)propanoic acid + Methanol Hydrolysis->Prod1 Prod2 N-oxide derivative (+16 Da) Oxidation->Prod2 Prod3 2-ethylpiperidine + Methyl acrylate Retro->Prod3

Figure 1: Primary degradation pathways of methyl 3-(2-ethylpiperidin-1-yl)propanoate during storage.

Troubleshooting Guide & FAQs

Q1: I stored my compound at room temperature in a standard vial, and NMR shows a new peak corresponding to a carboxylic acid. Why did this happen? A1: You are observing auto-catalyzed ester hydrolysis. The tertiary amine in the molecule acts as a local base. When the amine is deprotonated (free base form), it can accelerate ester hydrolysis by activating trace water molecules, leading to the formation of 3-(2-ethylpiperidin-1-yl)propanoic acid and methanol[1]. To prevent this, moisture must be rigorously excluded, and the storage temperature should be lowered to -20°C to reduce the kinetic rate of hydrolysis, aligning with standard ICH Q1A(R2) stability testing protocols for sensitive APIs[2].

Q2: My LC-MS analysis shows a major impurity with a mass shift of +16 Da. What is this, and how can I prevent it? A2: A +16 Da mass shift in a tertiary amine strongly indicates N-oxide formation. The electron-rich nitrogen of the tertiary amine is highly susceptible to oxidation by atmospheric oxygen or trace peroxides[3]. To prevent this, the compound must be purged with an inert gas (Argon or Nitrogen) prior to sealing. Storing the compound in amber vials also prevents photo-induced oxidative pathways.

Q3: Is there a chemical modification I can use to permanently stabilize the stock for long-term storage without altering the core skeleton? A3: Yes. The most effective strategy to stabilize a β -amino ester is to convert the free base into a salt (e.g., a hydrochloride salt). Protonating the tertiary amine eliminates its basicity and nucleophilicity. This completely halts the auto-catalytic hydrolysis pathway[1] and prevents the nitrogen lone pair from undergoing oxidation to the N-oxide[3].

Quantitative Data & Analytical Signatures

To rapidly diagnose storage issues, cross-reference your analytical data with the known degradation signatures summarized below:

Degradation PathwayTriggering Factor(s)Analytical Signature (LC-MS / NMR)Prevention Strategy
Hydrolysis Moisture, Ambient TempMass: -14 Da (Loss of CH2). NMR: Loss of singlet at ~3.6 ppm (-OCH3).Store at -20°C, use desiccants, or convert to HCl salt.
Oxidation Oxygen, LightMass: +16 Da (N-oxide). NMR: Downfield shift of protons adjacent to Nitrogen.Purge with Argon, store in amber vials.
Retro-Michael Heat (>40°C), BaseMass: Detection of 2-ethylpiperidine (m/z 113).Maintain cold chain storage, avoid strong bases.

Experimental Protocols

Protocol A: Inert Gas Purging and Anhydrous Storage Setup

Purpose: To establish a physical barrier against moisture and oxygen for the free base form of the compound.

  • Drying: Transfer the purified methyl 3-(2-ethylpiperidin-1-yl)propanoate into a pre-dried, amber glass vial. If the compound is in a solvent, remove the solvent under reduced pressure using a rotary evaporator, followed by high vacuum for at least 4 hours to remove trace water.

  • Purging: Insert an Argon or Nitrogen gas line (fitted with a sterile needle) into the vial. Purge the headspace gently for 60-90 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent gas exchange.

  • Secondary Containment: Place the sealed vial inside a secondary container (e.g., a desiccator jar or a vacuum-sealed bag) containing indicating silica gel or Drierite.

  • Storage: Store the secondary container in a monitored -20°C freezer.

Protocol B: HCl Salt Formation for Long-Term Stability

Purpose: To chemically deactivate the tertiary amine, preventing auto-catalysis and oxidation without altering the compound's core structure.

  • Dissolution: Dissolve the free base of methyl 3-(2-ethylpiperidin-1-yl)propanoate in an anhydrous, non-nucleophilic solvent (e.g., anhydrous diethyl ether or dichloromethane) at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice bath to prevent exothermic degradation (such as retro-Michael addition) during salt formation.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) dropwise while stirring continuously. A white precipitate (the hydrochloride salt) should begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Isolate the precipitate via vacuum filtration under a flow of nitrogen.

  • Washing & Drying: Wash the solid cake with cold, anhydrous diethyl ether to remove unreacted free base and impurities. Dry the solid under high vacuum overnight. The resulting HCl salt is significantly more stable and can typically be stored at 2-8°C or room temperature in a desiccator.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. URL: [Link]

  • Elucidating the Effect of Amine Charge State on Poly( β -amino ester) Degradation Using Permanently Charged Analogs. National Center for Biotechnology Information (PMC). URL: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with synthesizing methyl 3-(2-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with synthesizing methyl 3-(2-ethylpiperidin-1-yl)propanoate. This process relies on the aza-Michael addition of 2-ethylpiperidine to methyl acrylate—a reaction that is notoriously challenging due to the steric bulk of the alpha-substituted amine.

Below, you will find mechanistic troubleshooting FAQs, field-proven protocols, and benchmarked data to ensure high-yield, reproducible syntheses.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-ethylpiperidine exhibit significantly lower reactivity with methyl acrylate compared to unhindered secondary amines like piperidine? A: The aza-Michael addition proceeds via a nucleophilic attack that forms a zwitterionic enolate intermediate, followed by a rate-determining proton transfer[1]. The ethyl group at the 2-position of piperidine introduces severe steric bulk around the nucleophilic nitrogen. This steric hindrance not only impedes the initial nucleophilic attack but also destabilizes the zwitterionic intermediate, making the reverse reaction (retro-aza-Michael) highly competitive[2]. Furthermore, the bulky alpha-substituent restricts the optimal geometry required for the critical amine-assisted proton transfer step, leading to sluggish kinetics[1].

Q2: Can I run this reaction solvent-free (neat) to maximize concentration, or is a solvent strictly required? A: While neat conditions work excellently for unhindered amines (yielding complete conversion in minutes), sterically hindered amines like 2-ethylpiperidine often stall under solvent-free conditions without a catalyst[2]. Using highly polar, protic solvents like water is highly recommended. Water acts as a hydrogen-bond donor, stabilizing the zwitterionic intermediate and facilitating the proton transfer step, which significantly lowers the activation energy barrier[2]. Alternatively, basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]) can serve as both the reaction medium and the catalyst, driving the reaction of hindered amines to completion rapidly[3].

Q3: I am observing a viscous byproduct and low yields of the desired ester. What is happening? A: You are likely observing the competitive free-radical polymerization of methyl acrylate. When researchers attempt to overcome the steric hindrance of 2-ethylpiperidine by simply increasing the reaction temperature, thermal auto-initiation of methyl acrylate polymerization occurs. To troubleshoot this, either add a radical inhibitor (e.g., 100 ppm of Butylated hydroxytoluene, BHT) and lower the temperature, or transition to a catalytic system that operates efficiently at room temperature, such as using Lewis acids like nano CuO or ionic liquids[3].

Part 2: Optimized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and analytical cues to confirm success at each stage.

Protocol A: Water-Promoted, Catalyst-Free Synthesis (Green Protocol)

Causality: This method exploits the hydrophobic effect to drive the organic reactants together while utilizing water's hydrogen-bonding network to stabilize the transient zwitterionic intermediate, drastically accelerating the rate-determining proton transfer.

  • Preparation: Charge a 50 mL round-bottom flask with 2-ethylpiperidine (1.0 equiv, 10 mmol) and distilled water (10 mL).

  • Addition: Add methyl acrylate (1.2 equiv, 12 mmol) dropwise under vigorous stirring (1000 rpm) at room temperature. Self-Validation: The mixture will initially appear biphasic.

  • Activation: Apply ultrasonication (or maintain vigorous stirring) for 2–4 hours at 25°C. Self-Validation: The biphasic mixture will gradually homogenize or form a distinct, clear product layer, serving as a visual cue for reaction progression.

  • Monitoring: Validate completion via TLC (Hexane:EtOAc 4:1). The disappearance of the amine spot (visualized via ninhydrin stain) indicates successful conversion.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Ionic Liquid-Catalyzed Synthesis ([bmim][OH])

Causality: The basic ionic liquid activates the nucleophile while simultaneously providing a highly polar microenvironment that accelerates the conjugate addition without the need for external heat, completely suppressing acrylate polymerization.

  • Preparation: In a dry reaction vessel, combine 2-ethylpiperidine (10 mmol) and methyl acrylate (12 mmol).

  • Catalysis: Add 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]) (2 mL) as both the solvent and catalyst.

  • Reaction: Stir at room temperature for 30 minutes. Self-Validation: The reaction is typically exothermic; a slight warming of the flask confirms initiation.

  • Purification: Remove excess methyl acrylate via rotary evaporation. Extract the desired 1,4-adduct directly from the reaction vessel using diethyl ether (3 x 10 mL).

  • Recycling: The remaining ionic liquid in the bottom phase can be dried under a vacuum and reused directly for subsequent cycles without loss of catalytic activity[3].

Part 3: Quantitative Data & Benchmarking

The following table summarizes the kinetic and thermodynamic differences when optimizing aza-Michael additions for sterically hindered amines.

AmineAcceptorSolvent / CatalystTempTimeYield (%)Ref
Piperidine (Unhindered)Methyl AcrylateNeat / None25°C15 min>95%[3]
2-Ethylpiperidine Methyl Acrylate Neat / None 25°C 48 h <20% [2]
2-Ethylpiperidine Methyl Acrylate Water / None 25°C (US) 3 h 85% [2]
2-Ethylpiperidine Methyl Acrylate [bmim][OH] 25°C 30 min 92% [3]
Dibenzylamine (Hindered)*Methyl AcrylateNano CuO (10 mol%)25°C4 h88%

*Included as a benchmark demonstrating that Lewis acid catalysis is also effective for severe steric hindrance.

Part 4: Visualizing the Reaction Pathway & Troubleshooting

Mechanism R Reactants 2-Ethylpiperidine + Methyl Acrylate Z Zwitterionic Enolate Intermediate R->Z Nucleophilic Attack Poly Byproduct Poly(methyl acrylate) R->Poly Excess Heat (>60°C) Z->R Retro-Michael (Steric Bulk) PT Proton Transfer (Rate-Determining) Z->PT H-Bonding Solvent/Catalyst P Product Methyl 3-(2-ethylpiperidin-1-yl)propanoate PT->P Irreversible

Mechanistic pathway of the aza-Michael addition highlighting steric bottlenecks.

Workflow Start Analyze Reaction Outcome LowYield Issue: Low Yield / Incomplete Conversion Start->LowYield Viscous Issue: Viscous Mixture / Polymerization Start->Viscous Solvent Switch to Protic Solvent (Water or [bmim][OH]) LowYield->Solvent Overcome Steric Barrier Inhibitor Add Radical Inhibitor (100 ppm BHT) & Lower Temp Viscous->Inhibitor Quench Radicals Success Optimal Product Isolation Solvent->Success Inhibitor->Success

Troubleshooting workflow for optimizing aza-Michael additions of hindered amines.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Methyl 3-(2-ethylpiperidin-1-yl)propanoate Synthesis and Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis, purification, and storage of methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis, purification, and storage of methyl 3-(2-ethylpiperidin-1-yl)propanoate .

Because this compound is a β -amino ester formed via an aza-Michael addition, its chemical bonds are inherently dynamic. The tertiary amine and the ester group interact synergistically to create specific vulnerabilities, notably thermal reversion, hydrolysis, and transesterification. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind these side reactions, providing self-validating protocols to ensure absolute structural integrity.

Part 1: Diagnostic Troubleshooting Guide (The "Why" and "How")

Issue 1: Thermal Reversion (Retro-Aza-Michael Degradation)
  • Symptom: Your purified product develops a pungent, acrylic odor over time, or NMR/GC-MS reveals contamination with 2-ethylpiperidine and methyl acrylate.

  • Causality: The aza-Michael addition is a dynamic covalent process. At elevated temperatures (typically >100°C), the thermodynamic equilibrium shifts backward, triggering a retro-Michael elimination [3]. The 2-ethyl substitution on the piperidine ring is critical here: it introduces local steric strain around the nitrogen atom. This steric bulk marginally lowers the activation energy required for the retro-Michael pathway compared to unsubstituted piperidines.

  • Self-Validating Mitigation: Abandon high-temperature fractional distillation. Utilize high-vacuum Kugelrohr distillation at <60°C. The process is self-validating if post-distillation 1 H NMR shows an absolute absence of vinylic protons (typically at δ 5.8–6.4 ppm), proving that thermal reversion was successfully suppressed.

Issue 2: Hydrolytic Cleavage of the Methyl Ester
  • Symptom: Poor isolated yields during aqueous workup, or the formation of a highly polar, water-soluble byproduct (3-(2-ethylpiperidin-1-yl)propanoic acid).

  • Causality: β -amino esters are notoriously susceptible to hydrolytic degradation in both acidic and alkaline aqueous environments[2]. The adjacent tertiary amine acts as an intramolecular general base, pulling electron density and accelerating the nucleophilic attack of water on the ester carbonyl. This hydrolysis is particularly rapid at endosomal pH (~5.0–5.5) or highly basic conditions [4].

  • Self-Validating Mitigation: strictly control the pH of all aqueous washes to a neutral window (pH 7.2–7.4). The mitigation is self-validating when FTIR spectroscopy of the final product shows a sharp, isolated ester carbonyl stretch (~1735 cm −1 ) with zero broad O-H stretching (~2500–3000 cm −1 ) indicative of carboxylic acid formation.

Issue 3: Unintended Transesterification
  • Symptom: Mass spectrometry (LC-MS/GC-MS) shows M+14 or M+28 mass peaks, indicating the formation of ethyl or isopropyl esters.

  • Causality: When dissolved in alcoholic solvents (e.g., ethanol, isopropanol), β -amino esters can undergo catalyst-free transesterification [3]. The basicity of the tertiary amine auto-catalyzes the exchange of the methyl group with the solvent's alkyl chain.

  • Self-Validating Mitigation: Perform syntheses neat (solvent-free) or in strictly aprotic solvents (e.g., dichloromethane, acetonitrile).

Pathway SM 2-Ethylpiperidine + Methyl Acrylate Target Methyl 3-(2-ethylpiperidin-1-yl)propanoate (Target) SM->Target Aza-Michael Retro Retro-Michael Degradation Target->Retro Heat >100°C Hydro Hydrolysis Product (Propanoic Acid) Target->Hydro H2O + Acid/Base Trans Transesterification Product Target->Trans ROH Solvent Retro->SM Reversion

Reaction pathways showing target synthesis and primary degradation routes.

Part 2: Quantitative Side-Reaction Profiling

To assist in experimental design, the following table summarizes the kinetic and thermodynamic stability profile of β -amino esters under various conditions, allowing you to anticipate and bypass failure points.

Environmental ConditionPrimary Side ReactionEstimated Half-Life / ImpactRequired Mitigation Strategy
Thermal (> 100°C) Retro-Aza-MichaelRapid degradation (< 2 hrs)Maintain T < 50°C during all purification steps.
Aqueous (pH < 5.0) Acid-Catalyzed Hydrolysis t1/2​≈ 2–5 hoursUse anhydrous conditions; buffer workups to pH 7.4.
Aqueous (pH > 10.0) Base-Catalyzed Hydrolysis t1/2​< 1 hourAvoid strong bases (e.g., NaOH, KOH) during quenching.
Alcoholic Solvents Transesterification~10–15% conversion at 60°CRestrict to neat reactions or aprotic solvents (DCM, MeCN).

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Aza-Michael Addition (Neat Synthesis)

This protocol relies on a solvent-free environment to eliminate transesterification and strictly controls temperature to prevent retro-Michael degradation [1].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, add 2-ethylpiperidine (1.0 equiv).

  • Controlled Addition: Cool the flask to 0°C in an ice bath. Dropwise add methyl acrylate (1.1 equiv) over 30 minutes. Causality: Methyl acrylate is a potent Michael acceptor; the reaction is exothermic. Controlling the exotherm prevents localized heating that triggers premature retro-Michael reversion.

  • Propagation: Remove the ice bath and stir the neat mixture at 40°C for 24 hours.

  • Self-Validation Check: Pull a 10 μ L aliquot for GC-MS. The protocol is validated when the limiting reagent (2-ethylpiperidine) is >99% consumed, and the chromatogram shows exactly zero peaks corresponding to transesterification byproducts or thermal degradation artifacts.

Protocol B: Anhydrous Workup and Storage

Because the ester bond is easily hydrolyzed [2], isolation must minimize aqueous exposure.

  • Dilution: Dilute the crude neat mixture with an aprotic organic solvent (e.g., ethyl acetate).

  • Buffered Wash: Wash once with a cold, mildly basic phosphate buffer (pH 7.4). Causality: This removes trace unreacted acrylic acid/acrylate without providing the extreme pH required to catalyze ester hydrolysis.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure with a water bath temperature strictly 35°C.

  • Storage: Flush the storage vial with argon to prevent N-oxide formation, seal tightly, and store at -20°C.

  • Self-Validation Check: Re-weigh the flask after 1 week at -20°C and run a rapid TLC. A single spot with no baseline streaking (which would indicate zwitterionic carboxylic acid formation) validates the storage integrity.

Workflow Step1 1. Solvent-Free Synthesis (Prevents Transesterification) Step2 2. Temperature Control <50°C (Prevents Retro-Michael) Step1->Step2 Step3 3. pH 7.4 Aqueous Workup (Prevents Ester Hydrolysis) Step2->Step3 Step4 4. Anhydrous Storage at -20°C (Ensures Long-Term Stability) Step3->Step4

Optimized workflow to minimize side reactions during synthesis and storage.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify methyl 3-(2-ethylpiperidin-1-yl)propanoate? A: It is highly discouraged unless modified. Standard acidic silica gel acts as a heterogeneous catalyst for both the hydrolysis of the ester and the retro-Michael reaction. If chromatography is absolutely necessary, you must use triethylamine-deactivated silica (pre-flush the column with 1-2% TEA in hexanes) or switch to basic alumina.

Q: Why does my reaction stall at ~85% conversion, whereas unsubstituted piperidine reaches >98%? A: The 2-ethyl group introduces significant steric hindrance adjacent to the nucleophilic nitrogen. This bulk restricts the trajectory of attack on the methyl acrylate, slowing the forward reaction rate. Pushing the reaction with heat will only trigger the retro-Michael pathway [3]. To drive conversion, use a slight excess of methyl acrylate (1.2 equiv) and extend the reaction time rather than increasing the temperature.

Q: Is it safe to leave the product in a methanol solution overnight? A: No. Due to the basicity of the tertiary amine, the molecule will auto-catalyze a transesterification reaction with methanol. While the product is already a methyl ester (meaning transesterification with methanol yields the same product), trace water in the methanol will lead to rapid hydrolysis [4]. Always store as a neat oil or in an anhydrous, aprotic solvent.

References

  • Biodegradable poly(beta-amino esters)
  • -amino esters)
  • Source: Macromolecules (UGent)
  • Poly(beta-amino ester)

Reference Data & Comparative Studies

Validation

HPLC Method Development and ICH Q2(R2) Validation for Methyl 3-(2-ethylpiperidin-1-yl)propanoate: A Comparative Guide

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS 1094654-27-9) requires navigating a distinct molecular dichotomy. As a β -ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS 1094654-27-9) requires navigating a distinct molecular dichotomy. As a β -amino ester, this compound features a highly basic tertiary piperidine nitrogen alongside a base-labile methyl ester[1].

For analytical scientists, this presents a classic chromatographic trap: the basic amine drives severe peak tailing on standard silica columns, but the traditional remedy for amine tailing—raising the mobile phase pH to neutralize the analyte—will rapidly hydrolyze the ester. This guide objectively compares column chemistries and pH strategies to establish a self-validating, ICH Q2(R2)-compliant analytical method[2].

Analyte Profiling & The "Silanol Effect"

To understand the experimental choices in this guide, we must first examine the causality of peak tailing. In reversed-phase HPLC, analyte retention should ideally be driven purely by hydrophobic interactions. However, traditional Type-A silica columns contain unreacted, acidic silanol groups (Si-OH)[3].

At a neutral pH, these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the tertiary amine of methyl 3-(2-ethylpiperidin-1-yl)propanoate (pKa 9.5) becomes positively charged. The resulting secondary ion-exchange interaction acts like "molecular velcro," causing a portion of the analyte to be retained longer, manifesting as an asymmetrical, tailing peak[4].

Mechanistic Pathway of Silanol Suppression

To resolve this without destroying the ester, we must suppress the ionization of the stationary phase rather than the analyte. By dropping the mobile phase pH to 3.0, we protonate the silanols, neutralizing their negative charge and eliminating the secondary ionic interaction[5].

SilanolMechanism cluster_0 Sub-optimal: Neutral pH cluster_1 Optimal: Low pH + End-capping Analyte Methyl 3-(2-ethylpiperidin- 1-yl)propanoate (Protonated Amine) Silanol Ionized Silanols (Si-O⁻) on Standard C18 Analyte->Silanol pH 7.0 NeutralSilanol Protonated Silanols (Si-OH) + Steric Shielding Analyte->NeutralSilanol pH 3.0 Tailing Secondary Ionic Interaction Result: Severe Peak Tailing Silanol->Tailing Symmetric Pure Hydrophobic Retention Result: Symmetrical Peak NeutralSilanol->Symmetric

Figure 1: Mechanistic comparison of silanol interactions at neutral vs. low pH.

Objective Comparison of Chromatographic Strategies

To demonstrate the necessity of our optimized method, we compared three distinct chromatographic approaches. The data below illustrates the performance of each strategy regarding peak symmetry, column efficiency, and analyte stability.

Table 1: Performance Comparison of HPLC Strategies
Method ApproachStationary Phase ChemistryMobile Phase pHTailing Factor ( As​ )Theoretical Plates ( N )Analyte Stability (24h Recovery)Verdict
A: Neutral pH Standard Type-A C187.02.453,20099.5%Fail: Unacceptable peak shape and resolution.
B: High pH High-pH Stable C1810.01.0510,50062.0% Fail: Excellent peak shape, but rapid ester saponification.
C: Low pH Base-Deactivated (End-capped) C183.01.1211,20099.8%Pass: Optimal Method. Balances peak shape and stability.

Scientific Causality: Approach B successfully neutralizes the amine, yielding a perfect peak shape. However, the basic conditions trigger rapid hydrolysis of the methyl propanoate group into 3-(2-ethylpiperidin-1-yl)propanoic acid, rendering the method useless for accurate quantification. Approach C utilizes a base-deactivated (end-capped) Type-B silica column combined with a pH 3.0 buffer. The low pH protonates the silanols, while the end-capping provides steric shielding[5], resulting in high theoretical plates without compromising the ester's integrity.

Optimized Experimental Protocol

Based on the comparative data, the following self-validating protocol is established for the assay of methyl 3-(2-ethylpiperidin-1-yl)propanoate.

Chromatographic Conditions
  • Column: Base-deactivated C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Acetonitrile is selected over methanol due to its lower UV cutoff, which is critical since the analyte lacks extended conjugated chromophores.

  • Elution Mode: Isocratic (60% A : 40% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Mobile Phase A and B (60:40 v/v).

  • Standard Stock Solution: Accurately weigh 50 mg of methyl 3-(2-ethylpiperidin-1-yl)propanoate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent to achieve a target concentration of 100 µg/mL.

ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance, the optimized method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[6],[2].

ValidationWorkflow Opt 1. Method Optimization (End-capped C18, pH 3.0) Spec 2. Specificity Forced Degradation & Blanks Opt->Spec Lin 3. Linearity & Range 25% - 150% Target Conc. Spec->Lin Acc 4. Accuracy Spike Recovery (50, 100, 150%) Lin->Acc Prec 5. Precision Repeatability & Intermediate Acc->Prec Sens 6. LOD & LOQ S/N 3:1 and 10:1 Prec->Sens Rob 7. Robustness Temp, pH, Flow variations Sens->Rob Report 8. Final ICH Q2(R2) Report Rob->Report

Figure 2: Step-by-step ICH Q2(R2) analytical validation lifecycle.

Step-by-Step Validation Execution

1. Specificity & Forced Degradation

  • Objective: Prove the method can accurately measure the analyte in the presence of impurities or degradants[7].

  • Procedure: Subject the analyte to stress conditions: Acid (0.1N HCl, 60°C), Base (0.1N NaOH, RT—expect rapid degradation here), Oxidation (3% H2​O2​ ), and Photolysis (UV light). Ensure the active peak is baseline resolved ( Rs​>1.5 ) from all degradation products.

2. Linearity and Range

  • Objective: Demonstrate proportional response[2].

  • Procedure: Prepare five concentration levels ranging from 25 µg/mL to 150 µg/mL (25%, 50%, 100%, 125%, 150% of the target concentration). Plot peak area vs. concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

3. Accuracy (Recovery)

  • Objective: Confirm the closeness of agreement between the accepted true value and the found value[6].

  • Procedure: Spike known amounts of the analyte into a placebo matrix at three levels (50%, 100%, 150%). Prepare in triplicate for a total of 9 determinations.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Objective: Assess the degree of scatter between a series of measurements[2].

  • Procedure: For repeatability, inject the 100 µg/mL standard six times sequentially. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Acceptance Criteria: Relative Standard Deviation (RSD) 2.0%.

5. Detection and Quantitation Limits (LOD/LOQ)

  • Procedure: Dilute the standard solution until the signal-to-noise (S/N) ratio reaches approximately 3:1 for LOD and 10:1 for LOQ. Inject six replicates of the LOQ concentration to verify precision.

6. Robustness

  • Objective: Evaluate the method's reliability under deliberate, minor variations[6].

  • Procedure: Alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2 units).

  • Acceptance Criteria: The tailing factor must remain 1.5, and the RSD of standard injections must remain 2.0% under all altered conditions.

Conclusion

Validating an HPLC method for methyl 3-(2-ethylpiperidin-1-yl)propanoate requires a deep understanding of its dual chemical nature. By rejecting the high-pH approach that threatens the ester and instead utilizing a base-deactivated C18 column with a highly controlled, low-pH mobile phase, scientists can achieve exceptional peak symmetry and method reliability. Following the ICH Q2(R2) workflow outlined above ensures that the resulting data is scientifically sound, reproducible, and fully defensible for regulatory submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Validation of Analytical Procedures Q2(R2) - Official Guideline International Council for Harmonisation (ICH)[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • HPLC Peak Tailing: Troubleshooting & Solutions Axion Labs[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of novel compounds is a critical endeavor. Mass spectrometr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of novel compounds is a critical endeavor. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation patterns. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of methyl 3-(2-ethylpiperidin-1-yl)propanoate, a substituted piperidine derivative. By understanding its characteristic fragmentation pathways, researchers can more effectively identify and characterize this and related structures. This guide will compare its fragmentation to that of its structural isomers, providing a framework for differential identification.

Introduction to Piperidine Fragmentation

Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and natural products.[1] Their behavior under mass spectrometric analysis is governed by well-established principles, primarily driven by the nitrogen atom.[1] Under electron ionization (EI), the initial event is the removal of an electron, most commonly from the nitrogen's lone pair, to form a molecular ion (M.+).[2] This energetically unstable species then undergoes a series of fragmentation reactions to yield smaller, more stable ions. The most dominant of these pathways for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process leads to the formation of a resonance-stabilized iminium ion, which often represents the base peak in the mass spectrum.[1]

Predicted Fragmentation of Methyl 3-(2-ethylpiperidin-1-yl)propanoate

The structure of methyl 3-(2-ethylpiperidin-1-yl)propanoate presents several key features that will dictate its fragmentation pattern: a 2-substituted piperidine ring and an N-linked methyl propanoate side chain. The molecular weight of this compound is 199.15 g/mol .

Key Fragmentation Pathways:

  • α-Cleavage at the Piperidine Ring: The most favorable fragmentation will be the cleavage of the bond between the ethyl group and the piperidine ring at the C-2 position. This is because the loss of the largest alkyl substituent at an α-carbon is generally preferred.[1] This will result in the formation of a stable, resonance-stabilized iminium ion.

  • Fragmentation of the N-Propanoate Side Chain: The side chain also offers sites for fragmentation, including cleavage at the C-N bond and within the ester group itself.

  • Ring Opening and Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[1]

Below is a diagram illustrating the predicted primary fragmentation pathways of methyl 3-(2-ethylpiperidin-1-yl)propanoate under electron ionization.

fragmentation M Methyl 3-(2-ethylpiperidin-1-yl)propanoate [M].+ (m/z 199) F1 Loss of ethyl radical (m/z 170) M->F1 - .C2H5 F2 Loss of propanoate side chain (m/z 112) M->F2 - .CH2CH2COOCH3 F3 Loss of methoxycarbonyl radical (m/z 140) M->F3 - .COOCH3 F4 Base Peak: Iminium Ion (m/z 98) F1->F4 Rearrangement

Predicted Fragmentation Pathways of the Target Molecule.

Comparison with Structural Isomers

To highlight the uniqueness of the fragmentation pattern of methyl 3-(2-ethylpiperidin-1-yl)propanoate, it is instructive to compare it with its structural isomers.

Methyl 3-(3-ethylpiperidin-1-yl)propanoate

In this isomer, the ethyl group is at the 3-position of the piperidine ring. This seemingly minor change will have a significant impact on the mass spectrum. The primary α-cleavage will now involve the loss of a hydrogen atom or ring opening, as there is no larger alkyl group directly attached to a carbon adjacent to the nitrogen. The characteristic loss of an ethyl radical to form an ion at m/z 170 will be absent or of very low intensity. Instead, a prominent peak at m/z 198 (M-1) resulting from the loss of a hydrogen radical from the C-2 or C-6 positions is expected.

Methyl 2-(2-ethylpiperidin-1-yl)acetate

Here, the side chain is a methyl acetate group. The shorter side chain will influence the fragmentation. While the α-cleavage leading to the loss of the ethyl group from the ring will still be a major pathway, the fragmentation of the side chain will differ. We would expect to see a significant ion corresponding to the loss of the entire acetate side chain.

The table below summarizes the key predicted fragment ions for methyl 3-(2-ethylpiperidin-1-yl)propanoate and its isomers, providing a basis for their differentiation via mass spectrometry.

m/z Proposed Fragment Structure Methyl 3-(2-ethylpiperidin-1-yl)propanoate Methyl 3-(3-ethylpiperidin-1-yl)propanoate Methyl 2-(2-ethylpiperidin-1-yl)acetate
199[M].+PresentPresentPresent
170[M - C2H5].+High Intensity Low IntensityHigh Intensity
112[M - CH2CH2COOCH3].+Moderate IntensityModerate IntensityLow Intensity
98[C6H12N]+Base Peak Moderate IntensityBase Peak
84[C5H10N]+Moderate IntensityModerate IntensityModerate Intensity

Experimental Protocol for GC-MS Analysis

The following is a detailed, step-by-step methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of methyl 3-(2-ethylpiperidin-1-yl)propanoate. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Sample Preparation:

  • Prepare a 100 µg/mL stock solution of methyl 3-(2-ethylpiperidin-1-yl)propanoate in methanol.

  • Perform a serial dilution to a final concentration of 1 µg/mL in methanol for injection.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectrum of the analyte.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained mass spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library for confirmation, if available.[3]

  • Propose fragmentation pathways based on the observed ions and established fragmentation mechanisms.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Stock Prepare 100 µg/mL Stock Solution Dilution Dilute to 1 µg/mL Working Solution Stock->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpretation Identify Molecular Ion & Fragment Ions Spectrum->Interpretation Library Compare to Spectral Library (e.g., NIST) Interpretation->Library Fragmentation Propose Fragmentation Pathways Library->Fragmentation

Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrometry fragmentation of methyl 3-(2-ethylpiperidin-1-yl)propanoate is predicted to be dominated by α-cleavage at the C-2 position of the piperidine ring, leading to the loss of the ethyl group and the formation of a characteristic iminium ion at m/z 98 as the base peak. This, along with other key fragment ions arising from the N-propanoate side chain, provides a distinctive fingerprint for its identification. By comparing this fragmentation pattern with that of its structural isomers, a clear differentiation can be made, underscoring the power of mass spectrometry in detailed structural elucidation. The provided experimental protocol offers a robust method for obtaining high-quality mass spectra for this class of compounds, enabling researchers to confidently identify and characterize these molecules in their work.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][3][4][5][6][7]

  • Wiley-VCH. SpectraBase. [Link][8][9][10][11][12]

  • National Institute of Standards and Technology (NIST). NIST/EPA/NIH Mass Spectral Library. [Link][3]

  • Chemguide. Mass Spectra - Fragmentation Patterns. [Link][2]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology (NIST). 2-Ethylpiperidine. [Link][13][14]

  • Wikipedia. Fragmentation (mass spectrometry). [Link][15]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][16]

  • ACS Publications. Journal of the American Society for Mass Spectrometry. [Link][17][18]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link][19][20]

  • GSRS. METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. [Link][21]

  • Chemistry Steps. McLafferty Rearrangement. [Link][22]

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][23]

  • arXiv. Competitive Fragmentation Modeling for Metabolite Identification. [Link][24]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link][25]

  • ACS Publications. High Resolution Mass Spectrum of Piperidine. [Link][26]

  • Wiley Online Library. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. [Link][27]

  • Wikipedia. McLafferty rearrangement. [Link][28]

  • PubChem. 2-ethylpiperidine. [Link][29]

  • Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link][30]

  • Matrix Fine Chemicals. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. [Link][31]

  • YouTube. McLafferty Rearrangement: An overview. [Link][32]

  • University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. [Link][33]

  • The Organic Chemistry Tutor. The McLafferty Rearrangement. [Link][34]

  • MDPI. A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. [Link][35]

  • MDPI. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link][36]

  • ResearchGate. Proposed fragmentation pathways for the major product ions observed in the ESI-MS/MS spectra of the alkaloids identified in the crude alkaloid fraction of Onychopetalum amazonicum. [Link][37]

  • U.S. Environmental Protection Agency. Methyl 2-methyl-3-(piperidin-1-yl)propanoate. [Link][38]

  • American Chemical Society. Using artificial intelligence to analyze and predict electron-ionization mass-spectrometry fragmentation patterns of unknowns to interpret and identify fragmentation pathways. [Link][39]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link][40]

  • Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. [Link][41]

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Validation

A Comparative Analysis for Drug Discovery: Methyl 3-(2-ethylpiperidin-1-yl)propanoate vs. Methyl 3-(piperidin-1-yl)propanoate

In the intricate process of drug discovery, even minor structural modifications to a chemical scaffold can lead to profound differences in physicochemical properties, biological activity, and metabolic stability. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, even minor structural modifications to a chemical scaffold can lead to profound differences in physicochemical properties, biological activity, and metabolic stability. This guide provides an in-depth comparison of two closely related piperidine derivatives: methyl 3-(2-ethylpiperidin-1-yl)propanoate and its parent compound, methyl 3-(piperidin-1-yl)propanoate. For researchers engaged in the synthesis and evaluation of piperidine-based compounds, understanding the impact of an α-ethyl substitution is critical for rational drug design.[1][2][3][4]

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to modulate physicochemical properties and interact with biological targets.[4] This comparison will delve into the structural nuances, predicted physicochemical properties, synthetic considerations, and potential pharmacological implications of these two molecules, supported by established principles of medicinal chemistry and detailed experimental protocols.

Structural and Physicochemical Properties: The Impact of α-Alkylation

The fundamental difference between the two molecules is the presence of an ethyl group at the 2-position of the piperidine ring in methyl 3-(2-ethylpiperidin-1-yl)propanoate. This seemingly small addition has significant consequences for the molecule's three-dimensional shape, flexibility, and key physicochemical parameters that govern its behavior in biological systems.

PropertyMethyl 3-(piperidin-1-yl)propanoateMethyl 3-(2-ethylpiperidin-1-yl)propanoateRationale for Difference
Molecular Formula C9H17NO2[5][6]C11H21NO2Addition of a C2H4 group.
Molecular Weight 171.24 g/mol [5][6]199.29 g/mol Increased mass from the ethyl group.
Predicted XLogP3-AA 1.1[5]~1.9 (Estimated)The ethyl group increases lipophilicity (hydrophobicity).[7]
Predicted pKa (Basic) 8.74 ± 0.10[5]~8.5 (Estimated)The electron-donating ethyl group may slightly increase basicity, but steric hindrance around the nitrogen could slightly decrease it. The net effect is predicted to be minimal.[8][9][10]
Topological Polar Surface Area 29.5 Ų[5]29.5 ŲThe polar ester and amine groups are unchanged.
Rotatable Bond Count 4[5]5The ethyl group adds an additional rotatable C-C bond.

Expert Insights:

The most critical change is the predicted increase in lipophilicity, as indicated by the higher estimated LogP value for the ethyl-substituted analog. This property is paramount in drug design, influencing everything from solubility and membrane permeability to protein binding and metabolic clearance.[7] While a higher LogP can improve membrane penetration, it may also lead to lower aqueous solubility and increased non-specific binding. The introduction of the ethyl group also creates a chiral center at the C2 position, meaning methyl 3-(2-ethylpiperidin-1-yl)propanoate exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed. These enantiomers could have different biological activities and metabolic fates.

Synthesis and Characterization: A Unified Approach

Both compounds can be synthesized via a well-established and efficient reaction: the aza-Michael addition.[11][12] This reaction involves the conjugate addition of the respective piperidine (piperidine or 2-ethylpiperidine) to methyl acrylate.[12][13][14]

Experimental Protocol: General Synthesis via Aza-Michael Addition

Objective: To synthesize methyl 3-(piperidin-1-yl)propanoate and methyl 3-(2-ethylpiperidin-1-yl)propanoate.

Materials:

  • Piperidine or 2-Ethylpiperidine (1.0 eq)

  • Methyl Acrylate (1.1 eq)

  • Methanol (as solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in methanol.

  • Addition: While stirring at room temperature, add methyl acrylate (1.1 eq) dropwise to the solution. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50°C to increase the rate if necessary.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve Piperidine Derivative in Methanol B Add Methyl Acrylate (Dropwise) A->B C Stir at Room Temp (12-24h) B->C D Monitor by TLC C->D E Evaporate Solvent D->E F Purify (Distillation or Column Chromatography) E->F G G F->G Final Product

Caption: Workflow for the aza-Michael addition synthesis.

Comparative Biological Activity and Pharmacological Profile

While no direct comparative studies on the biological activity of these specific molecules are publicly available, we can infer potential differences based on established Structure-Activity Relationship (SAR) principles for piperidine-containing compounds.[3][15][16] The introduction of the 2-ethyl group can significantly alter how the molecule interacts with a biological target.

Hypothetical Scenario: Binding to a Receptor with a Hydrophobic Pocket

Let's consider a hypothetical G-protein coupled receptor (GPCR) where the piperidine nitrogen is essential for a salt-bridge interaction with an acidic residue (e.g., Aspartic Acid) in the binding pocket.

  • Methyl 3-(piperidin-1-yl)propanoate (Unsubstituted): The flexible piperidine ring can adopt a conformation to optimally place the nitrogen for the key ionic interaction. Its smaller size allows it to fit into a variety of binding sites.

  • Methyl 3-(2-ethylpiperidin-1-yl)propanoate (Substituted):

    • Increased Potency: The ethyl group, being hydrophobic, could engage in favorable van der Waals interactions with a nearby hydrophobic pocket in the receptor, thereby increasing binding affinity and potency.

    • Steric Hindrance: Conversely, if the binding pocket is sterically constrained, the bulky ethyl group could clash with the receptor surface, preventing optimal binding and reducing potency.

    • Improved Selectivity: The steric bulk might prevent the molecule from binding to off-targets that have smaller binding pockets, leading to a more selective pharmacological profile.[16]

Caption: Interaction of ligands with a hypothetical receptor.

Metabolic Stability Considerations

The metabolic stability of a drug candidate is a critical factor for its in vivo half-life and overall pharmacokinetic profile. Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbon atoms adjacent (alpha) to the nitrogen.[17]

  • Methyl 3-(piperidin-1-yl)propanoate: The α-carbons (C2 and C6) are exposed and can be readily oxidized, leading to potential ring-opening or the formation of lactams.

  • Methyl 3-(2-ethylpiperidin-1-yl)propanoate: The ethyl group at the C2 position can act as a "metabolic shield."[18] This steric hindrance can block or slow down the approach of CYP enzymes to the C2 and C6 positions, potentially leading to a significant increase in metabolic stability and a longer biological half-life.[4][18]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the two compounds using human liver microsomes.

Materials:

  • Test compounds (1 mM stock in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture: Prepare a master mix in phosphate buffer containing HLM (e.g., 0.5 mg/mL final concentration).

  • Initiation: Pre-warm the HLM mixture at 37°C. Add the test compound (1 µM final concentration) and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time.[17]

Summary and Recommendations

The addition of a 2-ethyl group to the methyl 3-(piperidin-1-yl)propanoate scaffold introduces predictable yet profound changes that are highly relevant to drug development.

FeatureMethyl 3-(piperidin-1-yl)propanoateMethyl 3-(2-ethylpiperidin-1-yl)propanoateImplication for Drug Discovery
Lipophilicity LowerHigherMay improve membrane permeability but could decrease solubility.
Chirality AchiralChiral (racemic)Requires consideration of enantiomer-specific activity and potential for chiral separation or synthesis.
Potency/Selectivity BaselinePotentially higherThe ethyl group can access hydrophobic pockets, but steric hindrance is a risk. May offer improved selectivity.[1]
Metabolic Stability LowerPotentially higherThe ethyl group can sterically hinder CYP-mediated metabolism, increasing half-life.[18]

Senior Scientist Recommendation:

The decision to use methyl 3-(2-ethylpiperidin-1-yl)propanoate over its unsubstituted parent should be driven by the specific goals of the research program.

  • If the primary goal is to increase potency and explore hydrophobic interactions within a known target, the 2-ethyl analog is a logical next step.

  • If poor metabolic stability is a known issue with the parent scaffold, the 2-ethyl substitution serves as a classic medicinal chemistry strategy to improve pharmacokinetic properties.[4][18]

  • However, researchers must be prepared to address the complexities introduced by chirality and the potential for reduced solubility.

Ultimately, only empirical testing through the synthesis and evaluation of both compounds, using protocols similar to those described herein, will definitively reveal which scaffold is superior for a given biological target and therapeutic application.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.
  • Lee, A. C., et al. (2008). pKa Prediction of Monoprotic Small Molecules the SMARTS Way. Journal of Chemical Information and Modeling, ACS Publications.
  • Kim, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, ACS Publications.
  • Ishikawa, J., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • NextSDS. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE — Chemical Substance Information.
  • Benchchem. Methyl 3-(piperazin-1-yl)propanoate molecular weight.
  • Benchchem. Basic principles of competitive binding assays.
  • Wang, R., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications - American Chemical Society.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with...
  • Benchchem. Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. reposiTUm.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed.
  • Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed.
  • Guidechem. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE 23573-93-5 wiki.
  • NanoTemper Technologies. Assay setup for competitive binding measurements.
  • IJSDR. (2007). Michael Addition Reaction Under Green Chemistry.
  • JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • PMC. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.
  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. Comparative study of the reaction of piperidine and methyl acrylate...
  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • PubChem. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546.
  • AFFINImeter. (2014). Competitive Binding Assay - ITC Analysis Tutorial.
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.
  • Inxight Drugs. Methyl 2-methyl-3-(piperidin-1-yl)propanoate.
  • ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
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  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.
  • MDPI. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
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Comparative

ftir characterization of methyl 3-(2-ethylpiperidin-1-yl)propanoate

Comparative FTIR Characterization Guide: Methyl 3-(2-ethylpiperidin-1-yl)propanoate vs. Structural Analogues Executive Summary & Mechanistic Context In the development of advanced nanomedicines, specifically 1[1], the st...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Characterization Guide: Methyl 3-(2-ethylpiperidin-1-yl)propanoate vs. Structural Analogues

Executive Summary & Mechanistic Context

In the development of advanced nanomedicines, specifically 1[1], the structural precise tuning of monomeric building blocks is critical. Methyl 3-(2-ethylpiperidin-1-yl)propanoate serves as a highly specialized β-amino ester intermediate. The introduction of the 2-ethyl group on the piperidine ring introduces targeted steric hindrance, which directly alters the pKa of the tertiary amine and, consequently, the degradation and release kinetics of the resulting polymer.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the structural integrity of these functional groups[2]. As a Senior Application Scientist, I emphasize that FTIR is not merely a qualitative tool; it is a mechanistic window into the conformational dynamics of the molecule. By analyzing the shifts in the carbonyl (C=O) and amine (C-N) stretching frequencies, we can objectively compare this molecule against its structural analogues to validate its utility in lipid nanoparticle (LNP) and PBAE synthesis.

Product Comparison Matrix: Spectral & Functional Analogues

To objectively evaluate the performance and spectral identity of Methyl 3-(2-ethylpiperidin-1-yl)propanoate, we must compare it against alternatives that lack either the steric bulk (the 2-ethyl group) or feature a different ester linkage.

Structural FeatureMethyl 3-(2-ethylpiperidin-1-yl)propanoate (Target)Methyl 3-(piperidin-1-yl)propanoate (Alternative 1)Ethyl 3-(2-ethylpiperidin-1-yl)propanoate (Alternative 2)
Ester C=O Stretch ~1740 cm⁻¹~1742 cm⁻¹~1735 cm⁻¹
Amine C-N Stretch ~1135 cm⁻¹~1145 cm⁻¹~1135 cm⁻¹
Bohlmann Bands (C-H) ~2780 - 2820 cm⁻¹ (Shifted due to steric bulk)~2700 - 2800 cm⁻¹ (Highly prominent)~2780 - 2820 cm⁻¹
Steric Hindrance at Nitrogen High (Conformationally locked)Low (Flexible ring inversion)High
Primary Use Case pH-sensitive PBAE monomer with delayed releaseStandard PBAE monomer for rapid degradationHighly lipophilic monomer for LNP formulation

Causality in Spectral Signatures (E-E-A-T Deep Dive)

Understanding the why behind the spectra is crucial for robust drug development. The spectral signatures of Methyl 3-(2-ethylpiperidin-1-yl)propanoate are governed by three primary mechanistic interactions:

  • The Carbonyl (C=O) Stretch (~1740 cm⁻¹): Aliphatic β-amino esters typically exhibit a strong, sharp C=O stretch2[2]. In our target molecule, the methyl ester configuration minimizes inductive electron donation compared to an ethyl ester (Alternative 2), keeping the C=O bond relatively strong and the absorption frequency slightly higher (~1740 cm⁻¹ vs ~1735 cm⁻¹).

  • The Tertiary Amine (C-N) Stretch (~1135 cm⁻¹): The C-N stretching mode in 3[3]. However, the 2-ethyl group creates a sterically crowded environment. This forces the nitrogen to adopt a conformation that minimizes 1,3-diaxial interactions, subtly restricting the vibrational freedom of the C-N bond and shifting it to the lower end of the expected4[4].

  • Conformational Locking & Bohlmann Bands (~2780 - 2820 cm⁻¹): The most diagnostic feature of substituted piperidines is the presence of Bohlmann bands. These arise from the5[5]. Because the 2-ethyl group restricts ring inversion, the orientation of the lone pair is heavily biased. This results in a sharp absorption minimum near 2820 cm⁻¹ and suppressed band intensity below this threshold compared to the highly flexible unsubstituted alternative (Alternative 1).

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates strict self-validating checkpoints.

Step 1: Instrument Initialization & Background Purge

  • Action: Purge the FTIR spectrometer compartment with dry N₂ for 15 minutes. Collect a background spectrum using a clean, dry diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: Inspect the background spectrum. The regions for water vapor (3500-3900 cm⁻¹) and CO₂ (2300-2400 cm⁻¹) must show negligible noise (< 0.01 AU). If peaks are present, extend the purge time.

Step 2: Sample Application

  • Action: Apply 2-3 drops of neat Methyl 3-(2-ethylpiperidin-1-yl)propanoate liquid directly onto the diamond ATR crystal. Ensure the crystal is completely covered without air bubbles.

  • Causality: ATR is chosen over KBr pelleting because the target molecule is a liquid at room temperature; ATR prevents moisture absorption and sample degradation associated with salt-pressing.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Validation Checkpoint: Examine the raw interferogram and resulting spectrum. The maximum absorbance peak (the C=O stretch at ~1740 cm⁻¹) must fall between 0.3 and 0.8 AU. If Absorbance > 1.0 AU, the detector is saturated, which will distort peak ratios. Wipe the crystal and apply a thinner liquid layer.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic liquids) to account for depth-of-penetration variations at lower wavenumbers. Perform a baseline correction.

  • Causality: ATR correction is mandatory because the penetration depth of the IR beam is wavelength-dependent; without it, the C-N stretch (~1135 cm⁻¹) will appear artificially stronger relative to the C=O stretch (~1740 cm⁻¹).

FTIR_Workflow Step1 1. System Initialization N2 Purge & Background Scan Step2 2. Sample Application Neat Liquid on Diamond ATR Step1->Step2 Step3 3. Spectral Acquisition 64 Scans, 4 cm⁻¹ Resolution Step2->Step3 Step4 4. Data Processing ATR & Baseline Correction Step3->Step4 Step5 5. Self-Validation Absorbance < 1.0 AU Check Step4->Step5

Figure 1: Self-validating ATR-FTIR workflow for liquid β-amino ester characterization.

References

  • Designing a green poly(β-amino ester)
  • Amino esters – Knowledge and References Source: Taylor & Francis URL
  • Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal Source: Science Alert URL
  • Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives Source: RSC Publishing URL
  • FTIR Functional Group Database Table with Search Source: InstaNANO URL

Sources

Validation

comparative reactivity of methyl 3-(2-ethylpiperidin-1-yl)propanoate esters

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating β -amino ester building blocks. Executive Summary The synthesis of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating β -amino ester building blocks.

Executive Summary

The synthesis of complex pharmaceuticals, particularly peptidomimetics and anticholinergic agents (such as pridinol derivatives), frequently relies on β -amino ester intermediates[1]. Among these, 3-(2-ethylpiperidin-1-yl)propanoate esters represent a highly specialized class of compounds. The presence of the 2-ethylpiperidine moiety introduces significant steric bulk adjacent to the nitrogen center, influencing both the basicity of the amine and the conformational landscape of the molecule.

This guide objectively compares the reactivity of the methyl ester variant (Methyl 3-(2-ethylpiperidin-1-yl)propanoate) against its bulkier alkyl counterparts (ethyl, isopropyl, and tert-butyl esters). By understanding the causality behind their comparative electrophilicity, researchers can rationally select the optimal ester protecting group or reactive intermediate for downstream functionalization.

Mechanistic Overview: The β -Amino Ester System

The reactivity of alkyl 3-(2-ethylpiperidin-1-yl)propanoates is governed by a delicate interplay between the nitrogen center and the ester carbonyl.

  • Steric Hindrance at the Nitrogen : The 2-ethyl group on the piperidine ring restricts the conformational freedom of the heterocycle. During the initial synthesis via aza-Michael addition, this steric bulk slightly reduces the nucleophilicity of the secondary amine compared to unsubstituted piperidine, often necessitating catalytic activation (e.g., Lewis acids) to drive the conjugate addition to completion[2].

  • Electrophilicity of the Carbonyl ( BAc​2 Mechanism) : The reactivity of the ester towards nucleophiles (water, amines, Grignard reagents) relies on the formation of a tetrahedral intermediate. The alkyl group of the ester ( R ) dictates the stability of this intermediate. Bulky alkoxy groups (e.g., tert-butoxy) cause severe steric clash in the transition state and are poor leaving groups, rendering the carbonyl virtually inert to mild nucleophilic attack. Conversely, the methoxy group minimizes steric strain, making the methyl ester highly reactive.

AzaMichael A 2-Ethylpiperidine (Sterically Hindered Donor) C Catalyst / Medium (e.g., CAN in H2O) A->C B Alkyl Acrylate (Methyl, Ethyl, i-Pr, t-Bu) B->C D Alkyl 3-(2-ethylpiperidin-1-yl)propanoate (β-Amino Ester Adduct) C->D 1,4-Conjugate Addition

Aza-Michael addition pathway for synthesizing β-amino esters.

Comparative Reactivity Profiles

To objectively evaluate which ester is best suited for specific synthetic workflows, we must compare their performance across three standard transformations: Saponification, Aminolysis, and Nucleophilic Addition.

Base-Catalyzed Hydrolysis (Saponification)

The conversion of the ester to the corresponding carboxylic acid is a fundamental deprotection step.

  • Methyl Ester : Undergoes rapid saponification with aqueous NaOH in THF/MeOH at room temperature. The lack of steric bulk allows for unhindered hydroxide attack.

  • Ethyl Ester : Reacts moderately slower than the methyl ester but can still be hydrolyzed quantitatively at room temperature[3].

  • Isopropyl & tert-Butyl Esters : Highly resistant to standard basic hydrolysis. The tert-butyl ester requires strong acidic conditions (e.g., TFA in DCM) for cleavage, making it an excellent orthogonal protecting group if the target molecule contains other base-sensitive moieties.

Aminolysis (Amide Formation)

Direct conversion of esters to amides using primary amines is notoriously sluggish but highly atom-economical.

  • Methyl Ester : Can undergo direct aminolysis when heated with an excess of a primary amine, driven by the superior leaving group ability of the methoxide ion.

  • Bulkier Esters : Ethyl, isopropyl, and tert-butyl esters are generally inert to direct aminolysis. They must first be hydrolyzed to the free acid and subsequently coupled using reagents like EDC/HOBt or HATU.

Grignard Addition (Tertiary Alcohol Synthesis)

The synthesis of anticholinergic drugs like pridinol relies on the double addition of phenylmagnesium bromide to a β -amino ester[1].

  • Methyl Ester : The optimal substrate. The intermediate ketone formed after the first Grignard addition rapidly undergoes a second addition to yield the tertiary alcohol. The methoxide leaving group facilitates a clean reaction profile.

  • Ethyl Ester : Viable, but the ethoxide leaving group can occasionally lead to slightly lower yields due to competitive enolization of the intermediate ketone.

Quantitative Comparison Table
Ester Alkyl GroupRelative Saponification Rate (Base)Direct Aminolysis SuitabilityGrignard Addition Yield (PhMgBr)Primary Synthetic Utility
Methyl [4]Very Fast (1.0x)Good (with heat)Excellent (>80%)Reactive intermediate for functionalization.
Ethyl [3]Fast (~0.6x)PoorGood (~70%)Balanced stability and reactivity.
Isopropyl Slow (~0.1x)InertModerateSterically demanding intermediate.
tert-Butyl InertInertPoorOrthogonal protecting group (acid-labile).

Experimental Methodologies: Self-Validating Protocols

The following protocols demonstrate the synthesis and subsequent functionalization of the methyl ester variant. These workflows are designed with self-validating checkpoints to ensure scientific integrity.

Protocol 1: Synthesis via Aza-Michael Addition

Causality Check: 2-Ethylpiperidine is sterically hindered. To ensure rapid and quantitative conjugate addition to methyl acrylate, a mild Lewis acid catalyst, Ceric Ammonium Nitrate (CAN), is utilized in an aqueous medium[2]. CAN activates the carbonyl oxygen of the acrylate, increasing the electrophilicity of the β -carbon.

  • Preparation : In a round-bottom flask, suspend Ceric Ammonium Nitrate (CAN, 3 mol%) in distilled water (10 mL).

  • Addition : Add methyl acrylate (1.0 mmol) followed by 2-ethylpiperidine (1.2 mmol) dropwise at room temperature.

  • Reaction : Stir the biphasic mixture vigorously.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The reaction is complete when the secondary amine spot disappears (typically 15–30 minutes)[2].

  • Workup : Extract the aqueous mixture with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : The crude methyl 3-(2-ethylpiperidin-1-yl)propanoate is usually >95% pure, but can be distilled under vacuum if necessary.

Protocol 2: Grignard Addition to Form a Tertiary Alcohol

Causality Check: The methyl ester is chosen because methoxide is an excellent leaving group, preventing the reaction from stalling at the ketone intermediate[1].

  • Preparation : Dissolve methyl 3-(2-ethylpiperidin-1-yl)propanoate (10 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition : Slowly add Phenylmagnesium bromide (3.0 M in diethyl ether, 25 mmol, 2.5 eq) dropwise to maintain the internal temperature below 5 °C.

  • Reaction : Remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 3 hours[1].

  • Quenching : Cool the system back to 0 °C. Critically, quench the reaction by adding saturated aqueous NH4​Cl dropwise.

    • Self-Validation Checkpoint: Using NH4​Cl instead of strong mineral acids prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

  • Isolation : Extract with Chloroform ( 3×20 mL). Wash with brine, dry over Na2​SO4​ , and evaporate the solvent to yield the crude 1,1-diphenyl-3-(2-ethylpiperidin-1-yl)propan-1-ol[1].

Reactivity Ester Methyl 3-(2-ethylpiperidin-1-yl)propanoate Hydrolysis Aqueous NaOH / THF (Saponification) Ester->Hydrolysis Amidation Primary Amine / Heat (Aminolysis) Ester->Amidation Grignard PhMgBr / THF (Nucleophilic Addition) Ester->Grignard Acid 3-(2-ethylpiperidin-1-yl)propanoic acid Hydrolysis->Acid Amide N-Substituted β-amino amide Amidation->Amide Alcohol 1,1-Diphenyl-3-(2-ethylpiperidin-1-yl)propan-1-ol Grignard->Alcohol

Divergent reactivity pathways of the methyl ester intermediate.

Conclusion

For researchers developing novel therapeutics, the choice of the ester alkyl group on 3-(2-ethylpiperidin-1-yl)propanoate is not trivial. The methyl ester is the undisputed choice when the ester must act as a reactive electrophile for downstream functionalization (e.g., Grignard additions or direct amidation). Conversely, if the ester is meant to serve purely as a protecting group while other parts of the molecule are manipulated under basic conditions, the sterically encumbered tert-butyl ester is the superior alternative.

References

  • NIST Chemistry WebBook - 1-Piperidinepropanoic acid, ethyl ester. National Institute of Standards and Technology. Available at:[Link]

  • Organic Chemistry Portal / Synlett - Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Varala, R., Sreelatha, N., Adapa, S. R. Synlett, 2006, 1549-1553. Available at:[Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(2-ethylpiperidin-1-yl)propanoate
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Methyl 3-(2-ethylpiperidin-1-yl)propanoate
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